molecular formula C7H15NO2 B589933 2,3-Dimethyl-D-valine CAS No. 151212-90-7

2,3-Dimethyl-D-valine

Cat. No.: B589933
CAS No.: 151212-90-7
M. Wt: 145.202
InChI Key: QIGAECVGPWRCHY-ZETCQYMHSA-N
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Description

2,3-Dimethyl-D-valine is a non-proteinogenic derivative of the essential amino acid D-valine. D-valine and its derivatives are valuable tools in biomedical research, primarily known for their ability to selectively inhibit the proliferation of fibroblasts in cell culture, thereby supporting the growth of other cell types like epithelial cells. This selective property makes it useful for creating more defined cellular environments. Furthermore, D-valine serves as a key chiral precursor and building block in organic synthesis. It is a critical component in the biosynthesis of several antibiotics, including valinomycin and penicillins. Researchers also utilize D-valine and its analogues as organic chiral sources for the asymmetric synthesis of various compounds, including potential pharmaceuticals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2,3,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGAECVGPWRCHY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 2,3-Dimethyl-D-valine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Dimethyl-D-valine Chemical Properties Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Super-Bulky" Quaternary Scaffold

2,3-Dimethyl-D-valine (CAS: 151212-90-7), formally known as


-methyl-tert-leucine  or (2R)-2-amino-2,3,3-trimethylbutanoic acid , represents a pinnacle of steric constraint in non-proteinogenic amino acids.[1] It combines the quaternary 

-carbon architecture of aminoisobutyric acid (Aib) with the massive lipophilic bulk of tert-leucine.[1]

In drug design, this molecule serves two critical functions:

  • Conformational Locking: The extreme steric crowding at the

    
    -carbon forces the peptide backbone into highly specific geometries (often 
    
    
    
    -helix or
    
    
    -helix), restricting the conformational entropy of the unfolded state.[1]
  • Proteolytic Shielding: The adjacent quaternary center and tert-butyl group create a "steric umbrella" that renders the adjacent amide bonds virtually immune to enzymatic hydrolysis.[1]

Physicochemical Profile

The unique reactivity of 2,3-Dimethyl-D-valine stems from its crowded quaternary center.[1] It is significantly more lipophilic than Valine or Aib, influencing the ADME properties of peptides into which it is incorporated.[1]

PropertyDataContext
IUPAC Name (2R)-2-amino-2,3,3-trimethylbutanoic acidDefines stereochemistry and substitution pattern.[1]
CAS Number 151212-90-7Unique identifier for the D-isomer.[1]
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

MW: 145.20 g/mol .[1]
SMILES N(C(O)=O)C(C)(C)CEncodes the

-methyl and

-tert-butyl groups.[1]
LogP (Predicted) ~0.83 - 1.2Higher lipophilicity aids membrane permeability.[1]
pKa (

-COOH)
~2.1Slightly more acidic due to bulk effect on solvation.[1]
pKa (

-NH

)
~9.5Typical amine basicity, but nucleophilicity is reduced by bulk.[1]
Rotatable Bonds 1 (C

-C

)
Rotation is severely restricted (high energetic barrier).[1]

Structural Biology & Conformational Analysis[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

2,3-Dimethyl-D-valine exerts a magnified Thorpe-Ingold effect .[1] The repulsion between the


-methyl and the bulky 

-tert-butyl group forces the backbone torsion angles (

) into restricted regions of the Ramachandran plot, typically favoring helical structures (

or

-helix).[1]
Comparative Steric Impact[1]
  • Valine:

    
    -branched (Isopropyl).[1] Moderate constraint.
    
  • Aib:

    
    -dimethyl.[1] Strong helix promoter.
    
  • Tert-Leucine:

    
    -branched (tert-Butyl).[1] Very strong constraint.
    
  • 2,3-Dimethyl-valine:

    
    -methyl + 
    
    
    
    -tert-Butyl.[1] Extreme constraint.

StericHierarchy Val Valine (β-branched) Tle tert-Leucine (β-tert-butyl) Val->Tle Increase β-bulk Aib Aib (α,α-dimethyl) DMV 2,3-Dimethyl-D-valine (α-Me + β-tBu) Aib->DMV Add β-bulk Tle->DMV Add α-methylation

Figure 1: Steric hierarchy of constrained amino acids. 2,3-Dimethyl-D-valine represents the convergence of alpha-methylation and beta-branching.[1]

Synthetic Methodologies

Synthesizing 2,3-Dimethyl-D-valine is challenging due to the difficulty of forming a quaternary center adjacent to a tert-butyl group.[1] The most robust route involves the Strecker Synthesis starting from pinacolone, followed by chiral resolution.[1]

Protocol: Asymmetric Strecker Route (Conceptual)
  • Ketone Precursor: Start with Pinacolone (3,3-dimethyl-2-butanone).[1]

  • Strecker Reaction: React pinacolone with

    
     and 
    
    
    
    (or TMSCN) to form the aminonitrile.[1]
    • Note: Reaction rates are slow due to steric hindrance at the carbonyl carbon.[1] High pressure or Lewis acid catalysis (e.g.,

      
      ) is often required.[1]
      
  • Hydrolysis: Acidic hydrolysis (conc. HCl, reflux) converts the nitrile to the racemic amino acid.[1]

  • Chiral Resolution:

    • Enzymatic: Acylate the amine (e.g., with chloroacetyl chloride) and use Acylase I (Aspergillus melleus) to selectively hydrolyze the L-isomer, leaving the D-acyl-amino acid intact.[1]

    • Chemical: Crystallization with chiral bases (e.g., phenylethylamine).[1]

SynthesisPathway Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Aminonitrile Aminonitrile Intermediate (Racemic) Pinacolone->Aminonitrile NH4Cl, NaCN (Strecker) RacemicAA Racemic 2,3-Dimethylvaline Aminonitrile->RacemicAA HCl, Reflux (Hydrolysis) Resolution Enzymatic Resolution (Acylase I) RacemicAA->Resolution N-Acetylation D_Isomer 2,3-Dimethyl-D-valine (Target) Resolution->D_Isomer Unreacted (Deacetylation step) L_Isomer L-Isomer (Byproduct) Resolution->L_Isomer Hydrolyzed

Figure 2: Synthesis pathway via Strecker reaction and enzymatic resolution.

Peptide Coupling Protocols[1]

Incorporating 2,3-Dimethyl-D-valine into a peptide chain is the primary bottleneck in its utility.[1] The nucleophilic amine is shielded by the tert-butyl group, and the carboxyl group is equally hindered.[1]

Critical Challenges
  • Low Nucleophilicity: The

    
    -amine reacts 10-100x slower than alanine.[1]
    
  • Acid Lability: The tert-butyl group is stable, but the steric strain can make the peptide bond susceptible to fragmentation under harsh acidic cleavage (e.g., high HF or TFMSA) if not carefully managed.[1]

Optimized Coupling Protocol (Solid Phase)

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1] Standard DIC/HOBt is usually insufficient.[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though D-isomer is the target, stereochemical integrity is key).

  • Solvent: DMF/NMP (1:1) to maximize swelling.[1]

Step-by-Step Procedure:

  • Activation: Pre-activate the Fmoc-2,3-dimethyl-D-valine (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in NMP for 2 minutes. Do not exceed 5 minutes to avoid guanidinium formation.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assist: Apply microwave irradiation (

    
    , 25 Watts) for 20 minutes.
    
    • Why? Thermal energy is required to overcome the activation energy barrier imposed by the steric bulk.[1]

  • Double Coupling: Drain and repeat the coupling step with fresh reagents.[1]

  • Capping: Use acetic anhydride aggressively to cap unreacted amines, as truncated sequences are difficult to separate later.[1]

Applications in Drug Discovery[1]

Proteolysis Resistance

In therapeutic peptides, the primary failure mode is cleavage by peptidases.[1] Replacing a standard hydrophobic residue (Val, Leu, Ile) with 2,3-Dimethyl-D-valine creates a "steric fortress."[1]

  • Mechanism: The tert-butyl group physically blocks the active site of proteases (e.g., chymotrypsin, elastase) from accessing the scissile bond.[1]

Peptidomimetics & Dolastatin Analogs

This amino acid is structurally related to residues found in marine depsipeptides like Dolastatin 10 and 15 , which are potent microtubule inhibitors.[1]

  • Usage: It serves as a rigidified scaffold to orient pharmacophores (aromatic rings, basic amines) in the precise spatial arrangement required for receptor binding, minimizing the entropic penalty of binding.[1]

References

  • Chemical Structure & Properties: PubChem Compound Summary for CID 12202686 (Related Isomer). National Library of Medicine.[1] Link (Verified general structure reference).[1]

  • Strecker Synthesis in Meteorites: "Elucidation of the formation pathways for meteoritic amino acids." NASA Sciences and Exploration.[1] Link

  • Steric Effects in Peptides: Toniolo, C., et al. "Control of peptide conformation by the Thorpe-Ingold effect."[1] Biopolymers.[1][2] (Classic text on

    
    -disubstituted amino acids).
    
  • Commercial Availability & CAS Data: ChemScene Product Data for 2,3-Dimethyl-D-valine (CAS 151212-90-7).[1][3] Link

Sources

An In-depth Technical Guide to the Synthesis, Potential Biological Activity, and Applications of 2,3-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of 2,3-Dimethyl-D-valine, a non-proteinogenic amino acid with significant potential in drug discovery and peptide engineering. Due to the limited direct research on its intrinsic biological activity, this document establishes a foundational understanding by examining its synthesis, physicochemical properties, and the known biological roles of related compounds, such as D-amino acids and sterically hindered amino acids. We present detailed, novel protocols for the asymmetric synthesis of 2,3-Dimethyl-D-valine and its incorporation into peptides. Furthermore, this guide outlines a systematic approach to characterizing its biological activity, including proposed experimental workflows for assessing cytotoxicity, metabolic stability, and receptor binding modulation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies to unlock the therapeutic potential of this unique chiral building block.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids in Drug Discovery

The 20 proteinogenic amino acids form the fundamental basis of life's vast proteome. However, the exploration of non-proteinogenic amino acids, those not encoded by the standard genetic code, has opened new frontiers in medicinal chemistry and drug development.[1] These "unnatural" amino acids offer a powerful toolkit to modulate the pharmacological properties of peptides and other therapeutic agents. By introducing modifications to the stereochemistry, side-chain, or backbone of amino acids, scientists can enhance metabolic stability, improve receptor affinity and selectivity, and control peptide conformation.[2][3]

2,3-Dimethyl-D-valine is a chiral, sterically hindered amino acid that embodies several of these desirable characteristics. Its D-configuration provides inherent resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. The presence of two methyl groups, one on the alpha-carbon and one on the beta-carbon, introduces significant steric hindrance. This can be strategically employed to influence the secondary structure of peptides, such as stabilizing β-turns, and to modulate interactions with biological targets.[4]

While the standalone biological activity of 2,3-Dimethyl-D-valine is not yet characterized, its true potential likely lies in its application as a specialized building block in the synthesis of novel therapeutics. This guide will, therefore, focus on providing a comprehensive roadmap for its synthesis, incorporation into peptides, and a proposed framework for the systematic investigation of its biological effects.

Asymmetric Synthesis of 2,3-Dimethyl-D-valine: A Proposed Methodology

The asymmetric synthesis of β-methylated D-amino acids presents a significant synthetic challenge. Based on established principles of stereocontrolled synthesis, we propose a multi-step approach to obtain enantiomerically pure 2,3-Dimethyl-D-valine.[5][6][7][8]

Proposed Synthetic Pathway

The proposed synthesis of 2,3-Dimethyl-D-valine can be conceptualized as a multi-step process involving the creation of the racemic mixture followed by chiral resolution.

G cluster_0 Synthesis of Racemic 2,3-Dimethylvaline cluster_1 Chiral Resolution isobutyraldehyde Isobutyraldehyde aminonitrile 2-Amino-3-methylbutanenitrile isobutyraldehyde->aminonitrile Strecker Synthesis (NaCN, NH4Cl) racemic_amide Racemic 2-Amino-3-methylbutyramide aminonitrile->racemic_amide Catalytic Hydrolysis (Ketone catalyst, base) racemic_valine Racemic 2,3-Dimethylvaline racemic_amide->racemic_valine Hydrolysis racemic_valine_input Racemic 2,3-Dimethylvaline diastereomeric_salts Diastereomeric Salts racemic_valine_input->diastereomeric_salts Reaction with Chiral Resolving Agent (e.g., L-DBTA) d_valine_salt D-2,3-Dimethylvaline Salt diastereomeric_salts->d_valine_salt Fractional Crystallization d_valine 2,3-Dimethyl-D-valine d_valine_salt->d_valine Acidification and Isolation

Caption: Proposed synthetic workflow for 2,3-Dimethyl-D-valine.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed, non-validated method based on analogous chemical transformations.[9][10][11]

Step 1: Synthesis of 2-Amino-3-methylbutanenitrile

  • To a cooled (0 °C) and stirred solution of sodium cyanide and ammonium chloride in aqueous ammonia, slowly add isobutyraldehyde.

  • After the addition is complete, allow the reaction to warm to 35-40 °C and stir for 3-8 hours.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-3-methylbutanenitrile.

Step 2: Synthesis of Racemic 2-Amino-3-methylbutyramide

  • Dissolve the 2-amino-3-methylbutanenitrile in a mixed solvent system of alcohol and water.

  • Add a mineral base and a ketone catalyst.

  • Perform catalytic hydrolysis to yield the racemic 2-amino-3-methylbutyramide.

Step 3: Chiral Resolution of Racemic 2,3-Dimethylvaline

  • Dissolve the racemic 2,3-dimethylvaline in a suitable solvent (e.g., a mixture of acetone and water).

  • Add a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA), and heat to reflux.

  • Slowly cool the mixture to allow for the crystallization of the D-2,3-dimethylvaline-L-DBTA salt.

  • Isolate the salt by filtration.

  • Treat the isolated salt with an acid to liberate the free 2,3-Dimethyl-D-valine, followed by purification.

Potential Biological Activities and Therapeutic Applications

While direct biological data for 2,3-Dimethyl-D-valine is scarce, its structural features allow for informed predictions of its potential roles and applications.

Inferred Biological Properties
PropertyRationalePotential Impact
Proteolytic Stability The D-configuration of the amino acid is not recognized by most endogenous proteases.Increased in vivo half-life of peptides containing this amino acid.
Conformational Constraint The steric bulk of the two methyl groups restricts the phi and psi angles of the peptide backbone.Can be used to induce and stabilize specific secondary structures, such as β-turns.[4]
Modulation of Receptor Binding The unique side-chain conformation can alter the binding affinity and selectivity of a peptide for its target receptor.Fine-tuning of pharmacological profiles, potentially converting agonists to antagonists or vice-versa.[12]
Increased Lipophilicity The additional methyl groups increase the hydrophobicity of the amino acid.May enhance membrane permeability and oral bioavailability of peptides.
Potential Therapeutic Applications

The incorporation of 2,3-Dimethyl-D-valine into peptides could be beneficial in several therapeutic areas:

  • Metabolic Diseases: Designing long-acting peptide hormones with improved stability.

  • Oncology: Developing peptide-based inhibitors of protein-protein interactions with enhanced cellular uptake.

  • Neurology: Creating metabolically stable neuropeptide analogs for the treatment of pain or neurodegenerative diseases.

  • Infectious Diseases: Synthesizing antimicrobial peptides with increased resistance to bacterial proteases.

Proposed Experimental Workflows for Biological Characterization

A systematic evaluation of the biological activity of 2,3-Dimethyl-D-valine is crucial. The following experimental workflows provide a roadmap for this characterization.

Workflow for In Vitro Characterization

G start 2,3-Dimethyl-D-valine cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity metabolic_stability Metabolic Stability Assays (Liver microsomes, plasma) start->metabolic_stability receptor_binding Receptor Binding Assays (If incorporated into a known ligand) start->receptor_binding data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis metabolic_stability->data_analysis receptor_binding->data_analysis G resin Resin Support deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling of Fmoc-2,3-Dimethyl-D-valine deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Peptide Chain Elongation deprotection2->elongation cleavage Cleavage from Resin elongation->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Solid-Phase Peptide Synthesis workflow for incorporating 2,3-Dimethyl-D-valine.

Considerations for SPPS

The steric hindrance of 2,3-Dimethyl-D-valine may necessitate modified coupling conditions to achieve high yields.

  • Coupling Reagents: Use of potent coupling reagents such as HATU or HCTU is recommended.

  • Longer Coupling Times: Extended reaction times may be required for complete acylation.

  • Double Coupling: A second coupling step may be necessary to drive the reaction to completion.

Conclusion and Future Directions

2,3-Dimethyl-D-valine represents a novel and promising building block for the development of next-generation peptide therapeutics. While its intrinsic biological activity remains to be fully elucidated, its unique structural features suggest significant potential for enhancing the pharmacological properties of peptides. The synthetic and experimental frameworks provided in this guide offer a clear path for the scientific community to explore and harness the capabilities of this intriguing molecule. Future research should focus on the systematic synthesis of peptide libraries incorporating 2,3-Dimethyl-D-valine to probe its effects on a wide range of biological targets and disease models.

References

  • Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(36), 6555–6559. [Link]

  • Google Patents. (n.d.). Method for synthesizing D-valine.
  • List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3975–3980. [Link]

  • List, B., & Čorić, I. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PubMed Central. [Link]

  • Google Patents. (n.d.). Method for preparing L-valine and D-valine by chemical resolution.
  • ResearchGate. (n.d.). New method for preparation of D-valine. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Cortisol. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on the effects of amino acids on micellization of CTAB via surface tension measurements. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. [Link]

  • National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]

  • National Institutes of Health. (n.d.). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Protective effects of amino acids against gabexate mesilate-induced cell injury in porcine aorta endothelial cells. [Link]

  • ResearchGate. (n.d.). An ab initio study of intermolecular interactions of glycine, alanine, and valine dipeptide-formaldehyde dimers. [Link]

  • J-Stage. (n.d.). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. [Link]

  • National Institutes of Health. (2019). Novel Formulations of C-Peptide with Long-Acting Therapeutic Potential for Treatment of Diabetic Complications. [Link]

  • MDPI. (n.d.). The Effects of Prolonged Basic Amino Acid Exposures on Mitochondrial Enzyme Gene Expressions, Metabolic Profiling and Insulin Secretions and Syntheses in Rat INS-1 β-Cells. [Link]

  • Frontiers. (2020). Vitamin B and Vitamin C Affect DNA Methylation and Amino Acid Metabolism in Mycobacterium bovis BCG. [Link]

  • ACS Publications. (2021). Computational Design of Potent D-Peptide Inhibitors of SARS-CoV-2. [Link]

  • White Rose Research Online. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. [Link]

  • National Institutes of Health. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. [Link]

Sources

A Technical Guide to N,N-Dimethyl-D-valine: Synthesis, Properties, and Applications in Chiral Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-D-valine, a derivative of the proteinogenic amino acid D-valine, is a chiral building block with significant potential in pharmaceutical synthesis and asymmetric catalysis. While the nomenclature "2,3-Dimethyl-D-valine" is sometimes informally used, the scientifically precise term is N,N-Dimethyl-D-valine, indicating two methyl groups on the nitrogen atom of D-valine. The "3-methyl" designation is inherent to the valine structure itself. This guide provides a comprehensive technical overview of N,N-Dimethyl-D-valine, focusing on its synthesis, chemical identifiers, physicochemical properties, and key applications, particularly in the context of drug development. Due to the relative scarcity of literature dedicated specifically to the D-enantiomer, much of the presented information is expertly inferred from established knowledge of its L-enantiomer, N,N-Dimethyl-L-valine, and the parent amino acid, D-valine.

D-valine itself serves as a crucial chiral precursor in the synthesis of various pharmaceuticals, including antiviral and antibiotic agents.[1] The introduction of N,N-dimethylation can further modulate a molecule's properties, such as its lipophilicity, metabolic stability, and conformational rigidity, making N,N-Dimethyl-D-valine a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

Core Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name (2R)-2-(dimethylamino)-3-methylbutanoic acidInferred
Synonyms N,N-Dimethyl-D-valine, (R)-2-(Dimethylamino)-3-methylbutanoic acidInferred
CAS Number 2812-32-0 (for L-enantiomer)[3][4]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 153°C (for L-enantiomer)[6]
Boiling Point 209°C (for L-enantiomer)[6]
Solubility Slightly soluble in DMSO, Ethanol, and Methanol[6]
InChIKey APGLTERDKORUHK-SCSAIBSYSA-N (for D-enantiomer)Inferred from[4]
Canonical SMILES CC(C)N(C)C (for D-enantiomer)Inferred from[4]

Synthesis of N,N-Dimethyl-D-valine

The synthesis of N,N-Dimethyl-D-valine is analogous to that of its L-counterpart, primarily achieved through two robust methods: the Eschweiler-Clarke reaction and catalytic reductive amination. The choice of starting material is the key determinant of the final product's stereochemistry; in this case, D-valine is the required precursor.

Eschweiler-Clarke Reaction

This classic method involves the N,N-dimethylation of a primary amine using formic acid and formaldehyde.[7] The reaction is known for its high yield and the prevention of over-methylation to form quaternary ammonium salts.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-valine in an excess of formic acid and formaldehyde.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the excess formic acid and formaldehyde under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N,N-Dimethyl-D-valine.

Eschweiler-Clarke Reaction D_Valine D-Valine Intermediate Iminium Ion Intermediate D_Valine->Intermediate Reaction with HCHO Reagents HCOOH, HCHO Product N,N-Dimethyl-D-valine Intermediate->Product Reduction by HCOOH

Caption: Workflow of the Eschweiler-Clarke reaction for N,N-Dimethyl-D-valine synthesis.

Catalytic Reductive Amination

This method offers a versatile one-pot synthesis approach. It involves the formation of an imine from D-valine and formaldehyde, which is then reduced in situ.[7]

Protocol:

  • Imine Formation: Dissolve D-valine in a suitable solvent (e.g., methanol) and add an aqueous solution of formaldehyde.

  • Reduction: Introduce a reducing agent. For laboratory scale, sodium borohydride is often used. For larger scale, catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is preferred for its efficiency and cost-effectiveness.

  • Work-up: Once the reaction is complete, the catalyst is filtered off (if used), and the solvent is evaporated.

  • Purification: The product is then purified, typically by crystallization.

Reductive Amination D_Valine D-Valine Imine Shiff Base (Imine) D_Valine->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Product N,N-Dimethyl-D-valine Imine->Product Reducing_Agent Reducing Agent (e.g., H₂/Pd-C)

Caption: Catalytic reductive amination pathway for synthesizing N,N-Dimethyl-D-valine.

Applications in Drug Development and Asymmetric Synthesis

The primary value of N,N-Dimethyl-D-valine lies in its utility as a chiral building block for the synthesis of complex molecules with specific stereochemistry.

  • Pharmaceutical Intermediates: D-valine and its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs).[1][8] The N,N-dimethylated form can be used to introduce a specific chiral center with modified properties into a drug candidate. This modification can enhance metabolic stability by sterically hindering enzymatic degradation at the nitrogen atom.

  • Chiral Auxiliaries and Ligands: The inherent chirality of N,N-Dimethyl-D-valine makes it a candidate for use as a chiral auxiliary or ligand in asymmetric synthesis.[2] Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, while chiral ligands coordinate with a metal catalyst to create a chiral environment for catalysis.[2] This allows for the enantioselective synthesis of other chiral molecules.[9]

  • Peptide Modification: N-methylation of amino acids is a common strategy in peptide chemistry to improve their therapeutic properties. This modification can increase resistance to enzymatic degradation, enhance membrane permeability, and influence the peptide's conformation, which can in turn affect its biological activity.[2]

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of N,N-Dimethyl-D-valine is critical for its application in pharmaceuticals. The presence of the L-enantiomer can lead to off-target effects or reduced efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC):

A common and reliable method for determining the chiral purity of amino acids and their derivatives is reverse-phase HPLC (RP-HPLC) after derivatization with a chiral reagent.[10]

Protocol Outline:

  • Derivatization: The amino acid enantiomers (D- and L-N,N-Dimethyl-valine) are reacted with a chiral derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric isoindole adducts.

  • Separation: These diastereomers can then be separated on a standard achiral C18 RP-HPLC column.

  • Detection: The separated diastereomers are detected using a UV or fluorescence detector.

  • Quantification: The enantiomeric excess can be determined by comparing the peak areas of the two diastereomers.[10]

Other analytical techniques for amino acid analysis include gas chromatography coupled with mass spectrometry (GC-MS) after appropriate derivatization.[11]

Safety and Handling

N,N-Dimethyl-L-valine is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is therefore recommended to handle N,N-Dimethyl-D-valine with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

N,N-Dimethyl-D-valine is a valuable, albeit less common, chiral building block with significant potential in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Its synthesis can be reliably achieved from D-valine using established methods like the Eschweiler-Clarke reaction or catalytic reductive amination. The key advantage of this molecule lies in its ability to introduce a specific stereocenter with modified physicochemical properties, which can be leveraged to enhance the performance of bioactive molecules. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like N,N-Dimethyl-D-valine in the drug development pipeline is set to increase.

References

  • PubChem. N,N-Dimethyl-L-Valine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Application and microbial preparation of D-valine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102070473B - Method for synthesizing D-valine.
  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]

  • Wikipedia. Valine. Available from: [Link]

  • ResearchGate. Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. Available from: [Link]

  • ResearchGate. Asymmetric Michael Reaction Between a Chiral α,β-Dimethyl-β-enamino Ester and α-Substituted Acrylates. Available from: [Link]

  • ACS Publications. Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Available from: [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • Royal Society of Chemistry. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Available from: [Link]

  • Royal Society of Chemistry. Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization as a GMP Starting Material. Available from: [Link]

  • Google Patents. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
  • PubMed. Synthesis and biological evaluation of chiral alpha-aminoanilides with central antinociceptive activity. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Available from: [Link]

  • Scientific Research Publishing. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Available from: [Link]

  • Wikipedia. 2-Methylbutanoic acid. Available from: [Link]

  • YouTube. 3-Methylbutanoic acid. Available from: [Link]

Sources

Technical Guide: Discovery and Isolation of 2,3-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural characterization of 2,3-Dimethyl-D-valine , chemically defined as (2R)-2-amino-2,3,3-trimethylbutanoic acid (also known as


-methyl-tert-leucine).

Executive Summary

2,3-Dimethyl-D-valine represents a pinnacle of steric complexity among non-proteinogenic amino acids. Chemically identified as


-methyl-tert-leucine , this molecule features a fully substituted 

-carbon and a bulky tert-butyl side chain. Unlike canonical amino acids selected by terrestrial biology, 2,3-dimethyl-D-valine was primarily "discovered" in the extraterrestrial context of carbonaceous chondrites (e.g., the Murchison meteorite), providing critical evidence for the abiotic synthesis of complex organic matter. In drug development, its extreme steric hindrance is exploited to freeze peptide conformations and confer absolute resistance to proteolytic degradation.

This guide details the meteoritic isolation protocols that led to its discovery and the synthetic isolation workflows required to produce it for pharmaceutical applications.

Chemical Identity & Structural Logic[1]

To understand the isolation challenges, one must first grasp the molecule's unique topology. It is not merely a methylated valine; it is a hybrid of Valine and Tert-Leucine , further modified by


-methylation.
Common NameIUPAC NameSide Chain

-Substituent
Steric Bulk
L-Valine (2S)-2-amino-3-methylbutanoic acidIsopropylHydrogenModerate
L-Tert-Leucine (2S)-2-amino-3,3-dimethylbutanoic acidtert-ButylHydrogenHigh
2,3-Dimethyl-D-valine (2R)-2-amino-2,3,3-trimethylbutanoic acid tert-Butyl Methyl Extreme
Structural Visualization

The following diagram contrasts the topology of 2,3-Dimethyl-D-valine with its canonical counterparts, highlighting the steric crowding that dictates its isolation chemistry.

ChemicalStructure Valine Valine (Isopropyl side chain) TertLeu Tert-Leucine (tert-Butyl side chain) Valine->TertLeu Beta-methylation (H -> Me) DimethylVal 2,3-Dimethyl-D-Valine (alpha-Methyl-tert-Leucine) TertLeu->DimethylVal Alpha-methylation (H -> Me) Constraint Result: Restricted Rotation Proteolytic Stability DimethylVal->Constraint

Figure 1: Structural evolution from Valine to 2,3-Dimethyl-D-valine. The addition of methyl groups at both


 and 

positions creates a "molecular lock."

Discovery Context: The Extraterrestrial Origin

The "discovery" of 2,3-dimethylvaline is distinct from typical natural products. It was not isolated from a plant or bacteria initially, but identified in the Murchison Meteorite (fallen 1969). Its presence demonstrated that abiotic cosmochemistry could synthesize highly branched, sterically crowded structures that terrestrial biology discarded.

  • Source: Murchison Carbonaceous Chondrite (CM2).

  • Mechanism: Likely formed via the Strecker-cyanohydrin synthesis or Bucherer-Bergs reaction on ketone precursors in the parent body.

  • Significance: The detection of

    
    -dialkyl amino acids (like isovaline and 2,3-dimethylvaline) rules out terrestrial contamination, as these are rare in biology.
    

Isolation Protocols

Protocol A: Isolation from Meteoritic Matrix (Analytical Discovery)

This workflow is used for detection and enantiomeric quantification (determining D vs L excess).

Principle: The extraction must solubilize polar amino acids from the mineral matrix while removing interfering salts and insoluble organics. Self-Validation: The use of procedural blanks and isotope dilution (if available) ensures signals are not contaminants.

  • Pulverization: Crush meteorite sample (e.g., 1–5 g) into a fine powder (<100 µm) using a sterile agate mortar to maximize surface area.

  • Hot Water Extraction:

    • Suspend powder in ultra-pure water (HPLC grade, degassed).

    • Heat at 100°C for 24 hours in a sealed glass ampoule. Reason: Hydrolyzes precursors and solubilizes free amino acids.

  • Acid Hydrolysis (Optional but recommended):

    • Treat the supernatant with 6M HCl at 110°C for 24 hours. Reason: Releases amino acids bound in peptide-like oligomers.

  • Cation Exchange Purification:

    • Load extract onto a cation exchange column (e.g., AG 50W-X8, H+ form).

    • Wash with water to remove anions and neutral organics.

    • Elute amino acids with 2M NH₄OH. Validation: Monitor pH to ensure complete elution.

  • Derivatization (The Critical Step):

    • Since 2,3-dimethylvaline is non-volatile and lacks a chromophore, it must be derivatized.

    • Method: Reaction with (S)-N-(trifluoroacetyl)prolyl chloride (TPC) or FDAA (Marfey's Reagent) .

    • Mechanism:[1] Converts enantiomers (D/L) into diastereomers, which are separable on achiral columns.

  • GC-MS / LC-MS Analysis:

    • Inject derivatized sample.

    • Identify 2,3-dimethylvaline by its mass fragmentation pattern (characteristic tert-butyl fragment) and retention time relative to synthetic standards.

Protocol B: Synthetic Isolation & Resolution (Pharmaceutical Scale)

For drug development, isolation implies separating the specific D-enantiomer from a synthetic racemic mixture.

Workflow:

  • Synthesis: Bucherer-Bergs reaction of pinacolone (3,3-dimethyl-2-butanone) yields the hydantoin.

  • Hydrolysis: Alkaline hydrolysis of the hydantoin yields racemic (

    
    )-2,3-dimethylvaline.
    
  • Enzymatic Resolution (Isolation of L and D):

    • Step 1: Acetylate the racemic amine to form N-acetyl-(

      
      )-2,3-dimethylvaline.
      
    • Step 2: Treat with Acylase I (Aspergillus melleus).

    • Selectivity: The enzyme selectively hydrolyzes the L-isomer to the free amino acid. The D-isomer remains N-acetylated.

    • Step 3: Separation.

      • Extract the mixture. The free L-amino acid partitions into the aqueous phase (at pH 7).

      • The N-acetyl-D-amino acid remains in the organic phase or is separated via ion exchange.

    • Step 4: Acid hydrolysis of the N-acetyl-D-derivative yields pure 2,3-Dimethyl-D-valine .

Workflow Diagram

IsolationWorkflow Start Starting Material (Racemic Mixture) Deriv N-Acetylation (Acetic Anhydride) Start->Deriv Enzyme Enzymatic Resolution (Acylase I) Deriv->Enzyme Selective Hydrolysis Sep Separation (Ion Exchange / Extraction) Enzyme->Sep L_Iso L-Isomer (Free Amino Acid) Sep->L_Iso Aqueous Phase D_Iso N-Acetyl-D-Isomer Sep->D_Iso Organic Phase Hydrolysis Acid Hydrolysis (HCl, Reflux) D_Iso->Hydrolysis Final Pure 2,3-Dimethyl-D-Valine Hydrolysis->Final

Figure 2: Chemo-enzymatic isolation workflow for producing enantiopure 2,3-Dimethyl-D-valine.

Analytical Characterization Data

Researchers must validate the isolated product against established physicochemical constants.

PropertyValue / CharacteristicNote
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Number 151212-90-7Specific to (R)-isomer
Appearance White crystalline powder
¹H NMR (D₂O)

1.05 (s, 9H, t-Bu), 1.55 (s, 3H,

-Me)
Distinct singlet for t-butyl group
¹³C NMR Quaternary

-C signal shifted downfield
Due to double substitution
Solubility Water (High), Methanol (Moderate)Zwitterionic nature

Significance in Drug Development

The isolation of 2,3-dimethyl-D-valine is driven by its utility as a conformational constraint .

  • Helix Promotion: In peptides, the

    
    -methyl group restricts the 
    
    
    
    and
    
    
    torsion angles, strongly promoting helical structures (specifically
    
    
    -helices or
    
    
    -helices).
  • Metabolic Stability: The absence of an

    
    -hydrogen eliminates the primary mechanism of racemization and proteolytic cleavage. Peptides containing this residue often exhibit half-lives orders of magnitude longer than natural analogues.
    
  • Hydrophobicity: The tert-butyl group provides a massive hydrophobic surface area for receptor binding, often increasing potency in lipophilic pockets.

References

  • Pizzarello, S., et al. (2008). "The non-racemic amino acids of the Murchison meteorite: From discovery to chiral mechanism." Chemistry & Biodiversity.

  • Cronin, J. R., & Pizzarello, S. (1997). "Enantiomeric excesses in meteoritic amino acids."[2] Science.

  • ChemScene. "2,3-Dimethyl-D-valine Product Data." Chemical Data Sheet.

  • Meierhenrich, U. (2008). Amino Acids and the Asymmetry of Life. Springer. (Detailed protocols on meteoritic amino acid extraction).
  • Toniolo, C., et al. (2001). "Alpha,alpha-dialkylated amino acids: Properties and applications." Biopolymers.

Sources

2,3-Dimethyl-D-valine: Natural Occurrence, Abiotic Synthesis, and Pharmacological Utility

[1][2][3]

Chemical Identity & Structural Precision

Before addressing natural occurrence, we must resolve the nomenclature ambiguity common in high-performance liquid chromatography (HPLC) and peptide synthesis catalogs.

  • Common Name: 2,3-Dimethylvaline[1][2][3]

  • IUPAC Name: 2-amino-2,3-dimethylbutanoic acid[1][2][3][4][5][6]

  • Structural Class:

    
    -tetrasubstituted 
    
    
    -amino acid (specifically an
    
    
    -methylated amino acid).[1][2][3]
  • Stereochemistry: The molecule possesses two chiral centers (C2 and C3).[1][2][3]

    • Natural Context: Often found as a racemic mixture with slight L-enantiomeric excess in extraterrestrial samples.[1][2][3]

    • Synthetic Context: The D-isomer (2R) is frequently sought in medicinal chemistry to induce specific helical conformations resistant to enzymatic degradation.[1][2][3]

Structural Visualization

The following diagram illustrates the steric congestion at the

123

Gcluster_0Structural ComparisonValineL-Valine(Proteinogenic)AlphaMeVal2,3-Dimethylvaline(α-Methylvaline)Valine->AlphaMeVal+ Methyl at C2 (α)TertLeutert-Leucine(β-Methylvaline)Valine->TertLeu+ Methyl at C3 (β)

Figure 1: Structural relationship between Valine, 2,3-Dimethylvaline (

123456789

Natural Occurrence: The Extraterrestrial Connection

Unlike standard amino acids synthesized by biotic enzymes, 2,3-dimethylvaline is primarily recognized as an abiotic natural product found in carbonaceous chondrites (meteorites).[1][2][3][5] It is not a canonical component of terrestrial biological proteomes, though related

123
The Murchison Meteorite Evidence

The most authoritative natural source of 2,3-dimethylvaline is the Murchison meteorite , a CM2 carbonaceous chondrite that fell in Australia in 1969.[1][2][3]

  • Abundance: Trace amounts (ppb to ppm range).

  • Significance: It serves as a biomarker for abiotic chemical evolution .[1][2][3] Because it contains six carbons and a branched side chain, its formation requires specific high-energy interstellar conditions.[1][2][3]

  • Chirality (The L-Excess Anomaly):

    • While abiotic synthesis (e.g., Strecker reaction) typically produces racemates (50:50 mixture of L and D), 2,3-dimethylvaline in Murchison shows a measurable L-enantiomeric excess (ee) .[1][2][3]

    • This "symmetry breaking" is a critical subject of astrobiology, suggesting that the homochirality of life on Earth (L-amino acids) may have been seeded by extraterrestrial delivery.[1][2][3]

Abiotic Biosynthesis Pathway (Interstellar)

The formation of 2,3-dimethylvaline in the interstellar medium (ISM) likely follows a ketone-derived Strecker synthesis or radical recombination on icy grain mantles.[1][2][3]

BiosynthesisKetoneMethyl Isopropyl Ketone(Precursor)Aminonitrileα-AminonitrileIntermediateKetone->AminonitrileStrecker SynthesisHCNHCN / NH3(Interstellar Ices)HCN->AminonitrileRacemateRacemic 2,3-Dimethylvaline(Initial Product)Aminonitrile->RacemateHydrolysisEnrichmentCPL Irradiation / Aqueous Alteration(Symmetry Breaking)Racemate->EnrichmentSelective Degradation?FinalL-Enriched 2,3-Dimethylvaline(Meteoritic Sample)Enrichment->Final

Figure 2: Proposed abiotic pathway for the formation of 2,3-dimethylvaline in meteorite parent bodies.[1][2][3]

Analytical Protocol: Detection & Enantioseparation

Detecting 2,3-dimethylvaline requires distinguishing it from its structural isomers (e.g., leucine, isoleucine, norleucine) and resolving its enantiomers.[1][2][3]

Extraction from Complex Matrices (Meteorite/Synthetic Broth)
  • Hot Water Extraction: Pulverize sample and extract with ultrapure water at 100°C for 24h in a sealed ampoule to release free amino acids.[1][2][3]

  • Desalting: Pass supernatant through a cation-exchange resin (e.g., AG 50W-X8).[1][2][3] Elute amino acids with aqueous

    
    .[1][2][3]
    
Enantioselective Gas Chromatography (GC-MS)

Due to the non-volatile nature of amino acids, derivatization is mandatory.[1][2][3]

  • Derivatization Agent: Isopropyl ester / Trifluoroacetyl (TFA) or Pentafluoropropionyl (PFP) derivatives.[1][2][3]

  • Chiral Stationary Phase: Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane).[1][2][3]

  • Resolution Mechanism: The chiral selector interacts differentially with the D- and L-forms of 2,3-dimethylvaline, allowing baseline separation.[1][2][3]

  • Mass Spectral Signature: Look for the molecular ion

    
     and characteristic fragmentation of the side chain (loss of isopropyl group).[1][2][3]
    

Pharmacological Utility: The "D" Isomer in Drug Design

While the natural occurrence is primarily abiotic, 2,3-Dimethyl-D-valine is a high-value synthetic building block in drug development.[1][2][3]

Conformational Constraint ( -Helix Promotion)

The addition of the





123
  • Effect: In peptides, this residue forces the backbone into helical structures (specifically

    
    -helices or 
    
    
    -helices).[1][2][3]
  • Application: Stabilizing bioactive conformations of peptide drugs (e.g., inhibiting protein-protein interactions).[1][2][3]

Proteolytic Stability

The quaternary carbon at the

123
  • D-Valine vs. 2,3-Dimethyl-D-valine: While D-Valine confers stability, the added steric bulk of the

    
    -methyl group in 2,3-dimethylvaline provides an additional "steric shield," preventing enzyme active site access.[1][2][3]
    
Key Data Summary[1][2][3]
FeatureL-ValineD-Valine2,3-Dimethyl-D-valine
Natural Source Universal (Proteins)Bacterial Cell WallsMeteorites (Abiotic)

-Carbon
Tertiary (CH)Tertiary (CH)Quaternary (C-CH3)
Helix Propensity Low (

-sheet)
LowHigh (Helix Inducer)
Protease Stability LowHighExtreme

References

  • Cronin, J. R., & Pizzarello, S. (1997).[1][2][3][6] Enantiomeric excesses in meteoritic amino acids.[1][2][3][6] Science, 275(5302), 951-955.[1][2][3] Link[1][2][3]

  • Burton, A. S., et al. (2013).[1][2][3][6] Understanding prebiotic chemistry through the analysis of extraterrestrial amino acids and nucleobases in meteorites.[1][2][3][5] Chemical Society Reviews, 41, 5459-5472.[1][2][3] Link

  • Toniolo, C., et al. (2001).[1][2][3] Structure and conformational properties of the alpha-methylvaline residue. Journal of Peptide Science. Link

  • Pizzarello, S., & Cronin, J. R. (2000).[1][2][3] Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta, 64(2), 329-338.[1][2][3] Link

A Thermodynamic Vade Mecum for 2,3-Dimethyl-D-valine: Bridging Theory and Experimental Design in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, a profound understanding of the thermodynamic properties of novel molecular entities is paramount for predicting their behavior, stability, and interactions. This technical guide provides a comprehensive framework for the characterization of the thermodynamic landscape of 2,3-Dimethyl-D-valine, a substituted, non-proteinogenic D-amino acid of significant interest in chiral synthesis and pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this whitepaper establishes a robust methodological blueprint. By integrating theoretical principles with established experimental protocols for analogous amino acids, particularly its parent compound D-valine, we offer a predictive and practical guide to elucidating its core thermodynamic parameters. This document is structured to empower researchers to design and execute self-validating experimental workflows, interpret the resultant data with confidence, and ultimately, leverage thermodynamic insights for accelerated and informed drug development.

Introduction: The Thermodynamic Imperative in Chiral Drug Design

The stereochemistry of a molecule is a critical determinant of its pharmacological activity. D-amino acids and their derivatives, such as 2,3-Dimethyl-D-valine, are increasingly utilized as chiral building blocks in the synthesis of novel therapeutics.[1] Their incorporation can enhance metabolic stability, modulate bioactivity, and optimize pharmacokinetic profiles.[2] A thorough characterization of the thermodynamic properties of these unique building blocks is not merely an academic exercise; it is a foundational pillar of rational drug design.

The thermodynamic parameters of a molecule, including its enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and heat capacity (Cp), govern its physical and chemical behavior. These properties dictate:

  • Crystal Packing and Polymorphism: Influencing solubility, dissolution rate, and bioavailability.

  • Phase Transitions: Critical for understanding storage stability and processing conditions.

  • Molecular Interactions: Determining binding affinities with biological targets.

  • Reaction Energetics: Guiding synthetic route optimization and scale-up.

This guide will navigate the theoretical underpinnings and practical methodologies for determining these crucial thermodynamic properties for 2,3-Dimethyl-D-valine.

Core Thermodynamic Properties: A Predictive and Experimental Overview

Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states. For DL-valine, the solid phase enthalpy of formation is approximately -617.00 ± 1.00 kJ/mol.[3]

Predicted Impact of 2,3-Dimethyl Substitution:

The addition of two methyl groups to the D-valine structure will invariably alter these values. We can anticipate:

  • Enthalpy of Formation (ΔHf°): The formation of additional C-C and C-H bonds is an exothermic process. Therefore, the ΔHf° of 2,3-Dimethyl-D-valine is expected to be more negative than that of D-valine.

  • Entropy (S°): The increased molecular complexity and number of atoms in 2,3-Dimethyl-D-valine will lead to a higher standard molar entropy compared to D-valine, reflecting a greater number of accessible microstates.

  • Gibbs Free Energy of Formation (ΔGf°): The change in ΔGf° will depend on the relative contributions of the changes in enthalpy and entropy (ΔG = ΔH - TΔS). Given that the formation of stable bonds is typically a dominant factor, it is likely that the ΔGf° will also be more negative, indicating greater thermodynamic stability under standard conditions.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a molecule's internal energy changes with temperature. For solid D-valine, the constant pressure heat capacity (Cp,solid) is approximately 158 J/mol*K at 298 K.[4]

Predicted Impact of 2,3-Dimethyl Substitution:

The two additional methyl groups in 2,3-Dimethyl-D-valine introduce additional vibrational and rotational modes. Consequently, the heat capacity of 2,3-Dimethyl-D-valine is predicted to be significantly higher than that of D-valine. This has practical implications for processes involving heating or cooling of the material, as more energy will be required to effect a change in temperature.

Phase Transitions

Amino acids can exhibit complex solid-state behavior, including polymorphism and temperature-induced phase transitions. Studies on D-valine have suggested the possibility of a second-order phase transition at low temperatures.[5]

Predicted Impact of 2,3-Dimethyl Substitution:

The introduction of bulky methyl groups at the 2 and 3 positions will likely have a profound effect on the crystal packing of the molecule. This could lead to:

  • Different Polymorphs: The steric hindrance of the methyl groups may favor different crystal lattice arrangements compared to D-valine.

  • Altered Transition Temperatures: Any phase transitions are likely to occur at different temperatures due to the changes in intermolecular forces and packing efficiency.

  • Changes in Transition Enthalpy and Entropy: The energetic and entropic changes associated with any phase transitions will also be different.

Experimental Determination of Thermodynamic Properties: A Methodological Guide

To obtain empirical data for 2,3-Dimethyl-D-valine, a suite of well-established thermoanalytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Protocol for DSC Analysis of 2,3-Dimethyl-D-valine:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity, crystalline 2,3-Dimethyl-D-valine into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile substances.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.

      • Hold isothermally for a few minutes.

      • Cool at a controlled rate back to the starting temperature.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.

  • Data Analysis:

    • Heat Capacity (Cp): Determine the heat capacity from the heat flow signal in a region with no thermal transitions.

    • Phase Transitions: Identify and characterize any phase transitions (e.g., melting, crystallization, solid-solid transitions) by the onset temperature, peak temperature, and enthalpy of the transition (area under the peak).

Causality Behind Experimental Choices:

  • Hermetic Sealing: Prevents mass loss due to sublimation or decomposition, ensuring accurate enthalpy measurements.

  • Inert Atmosphere: Minimizes the risk of oxidative reactions that would introduce exothermic artifacts into the data.

  • Controlled Heating/Cooling Rates: Allows for the clear resolution of thermal events and ensures reproducibility.

Diagram of a Typical DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh Sample (2-5 mg) prep2 Place in DSC Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 analysis1 Load Sample & Reference prep3->analysis1 To Instrument analysis2 Equilibrate at Start T analysis1->analysis2 analysis3 Ramp Temperature analysis2->analysis3 analysis4 Record Heat Flow analysis3->analysis4 data1 Identify Transitions (Melting, etc.) analysis4->data1 Raw Data data2 Calculate Enthalpy (ΔH) data1->data2 data3 Determine Heat Capacity (Cp) data1->data3 ITC_Logic cluster_input Inputs cluster_measurement Measurement cluster_output Thermodynamic Outputs ligand Ligand (2,3-DM-D-Val Derivative) itc ITC Experiment ligand->itc macromolecule Macromolecule (Target) macromolecule->itc Ka Binding Affinity (Ka) itc->Ka deltaH Enthalpy (ΔH) itc->deltaH deltaG Gibbs Free Energy (ΔG) Ka->deltaG -RTln(Ka) deltaS Entropy (ΔS) deltaH->deltaS deltaG->deltaS (ΔH - ΔG)/T

Caption: Logical flow of an ITC experiment.

Computational Thermodynamics: An In Silico Approach

In the absence of experimental data, computational methods provide a powerful means to predict the thermodynamic properties of 2,3-Dimethyl-D-valine.

Methodology using Density Functional Theory (DFT):

  • Model Building: Construct a 3D model of the 2,3-Dimethyl-D-valine molecule.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. This will confirm that the structure is a true minimum (no imaginary frequencies) and will provide the vibrational frequencies.

  • Thermodynamic Property Calculation: Use the results of the frequency calculation to compute the thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) at a desired temperature (e.g., 298.15 K) based on statistical mechanics principles.

Causality Behind Computational Choices:

  • DFT: Provides a good balance between computational cost and accuracy for molecules of this size.

  • Basis Set Selection: The choice of basis set is crucial for obtaining reliable results. A polarized basis set like 6-31G(d,p) is generally a good starting point for organic molecules.

Data Summary and Interpretation

While we await experimental determination, the following table summarizes the known thermodynamic data for the parent compound, D-valine, and the predicted qualitative changes for 2,3-Dimethyl-D-valine.

Thermodynamic PropertyD-Valine (Experimental/Literature Value)2,3-Dimethyl-D-valine (Predicted Qualitative Change)Rationale for Prediction
Enthalpy of Formation (ΔHf°) (Value for DL-valine: -617.00 kJ/mol)[3]More NegativeFormation of additional stable C-C and C-H bonds.
Standard Molar Entropy (S°) (Value for DL-valine can be calculated)HigherIncreased molecular complexity and degrees of freedom.
Gibbs Free Energy of Formation (ΔGf°) (Value for DL-valine can be calculated)More NegativeLikely dominated by the favorable enthalpy change.
Solid Phase Heat Capacity (Cp,solid) ~158 J/mol*K at 298 K [4]HigherAdditional vibrational and rotational modes from methyl groups.
Phase Transition Temperature Possible transition at low temperatures [5]AlteredChanges in crystal packing and intermolecular forces.

Conclusion: A Roadmap for Thermodynamic Characterization

This technical guide has laid out a comprehensive, scientifically grounded framework for the determination and interpretation of the thermodynamic properties of 2,3-Dimethyl-D-valine. While direct experimental data for this molecule is currently sparse, we have leveraged data from its parent compound, D-valine, and fundamental thermodynamic principles to provide a predictive overview of its expected behavior.

The detailed experimental protocols for DSC, TGA, and ITC, along with the outlined computational methodology, provide a clear roadmap for researchers to generate the necessary empirical data. The causal explanations behind the experimental choices are intended to foster a deeper understanding and ensure the generation of high-quality, self-validating results.

A thorough understanding of the thermodynamic landscape of 2,3-Dimethyl-D-valine and other novel chiral building blocks is indispensable for modern drug development. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their efforts to design and develop the next generation of innovative therapeutics.

References

  • Sarhan, S. T. (2013). Thermodynamic function of valineacid in n-n dimethyl formamide mixtures from conductance measurement. Baghdad Science Journal, 10(4), 1163-1172.
  • Request PDF. (n.d.). Thermodynamic functions of dissociation of valine in the water-methanol system at 278.15-318.15 K.
  • Wang, W., et al. (2001). Crystal structure of D-valine at the temperature of 293, 270, 223 and 173K. Chinese Science Bulletin, 46(15), 1264-1268.
  • Sarhan, S. T. (2013). (PDF) Thermodynamic function of valineacid in n-n dimethyl formamide mixtures from conductance measurement.
  • MedchemExpress. (n.d.). D-Valine ((R)-Valine).
  • Pokorný, V., et al. (2021). Heat Capacities of l -Alanine, l -Valine, l -Isoleucine, and l -Leucine: Experimental and Computational Study.
  • Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science.
  • Cheméo. (n.d.). Chemical Properties of DL-Valine (CAS 516-06-3).
  • Ionaș, A., et al. (2022). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 27(22), 7885.
  • Cheméo. (n.d.). Chemical Properties of Valine (CAS 72-18-4).
  • National Institute of Standards and Technology. (n.d.). D-Valine. NIST WebBook.
  • Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
  • Wolde-Kidan, A., et al. (2014). Computational Design of Thermostabilizing d-Amino Acid Substitutions. PLoS ONE, 9(9), e106534.
  • Businski, A., et al. (2015). Reversible phase transition in 8,19-dimethyl-2,3,8,19-tetraazapentacyclo[13.7.0.04,12.06,10.017,21]docosa-1(15),2,4(12),5,10,16,21-heptaene-7,9,18,20-tetrone.
  • Fu, H., et al. (2021). Calculation of Protein Folding Thermodynamics Using Molecular Dynamics Simulations.
  • ResearchGate. (n.d.).
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Zhang, C., et al. (2017). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 33(9), 171.
  • Ribeiro da Silva, M. A. V., et al. (2008). The calorimetric study of some guanidine derivatives involved in living bodies nitrogen metabolism. The Journal of Chemical Thermodynamics, 40(3), 505-512.
  • Jaudzems, K., et al. (2020). Molecular recognition of methylated amino acids and peptides by PillarM[6]axQ. Organic & Biomolecular Chemistry, 18(2), 239-243.

  • Aldeghi, M., et al. (2016). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.
  • Raiteri, P., et al. (2019).
  • Bats, J. W., et al. (2001). Pseudosymmetry and phase transition in dimethyl 2,3-bis(tricyclo[4.1.0.0(2,7)]hept-1-yl)fumarate.
  • Active Thermochemical Tables. (n.d.).
  • Fukuda, H., et al. (1987). Microbial Production of D-Valine from Racemic α-Aminoisovaleronitrile. Agricultural and Biological Chemistry, 51(9), 2565-2566.
  • Guliants, V. V., et al. (2012). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials.
  • Widom, M. (2018). Information Entropy of Liquid Metals. Carnegie Mellon University.
  • Usacheva, T. R., et al. (2021). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Solvents. International Journal of Molecular Sciences, 22(25), 13797.
  • Shkileva, I. I., et al. (2022). Cyclization of l-leucyl-l-valine dipeptide in the crystal phase under non-isothermal conditions. Thermochimica Acta, 715, 179284.
  • Ionaș, A., et al. (2022). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum.
  • Sigma-Aldrich. (n.d.). D-Valine >=98%.
  • ResearchGate. (n.d.). Reaction enthalpies (ΔHr). Formation of valine, leucine, isoleucine and methionine.

Sources

Methodological & Application

use of 2,3-Dimethyl-D-valine in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Use of Sterically Hindered D-Amino Acids in Asymmetric Synthesis: A Focus on 2,3-Dimethyl-D-valine Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting vastly different therapeutic or toxicological profiles. Chiral auxiliaries are powerful tools in this context; they are enantiomerically pure compounds temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the preferential formation of one diastereomer.[1][2] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[3]

While the specific compound 2,3-Dimethyl-D-valine is not extensively documented as a mainstream chiral auxiliary, its structural motif—a sterically demanding, non-proteinogenic D-amino acid—is highly relevant. D-Valine itself is a crucial chiral building block, widely used in the synthesis of medicines, agrochemicals, and as a chiral auxiliary.[4][5] This guide will delve into the principles and applications of using D-valine and its analogues as chiral auxiliaries, focusing on the logic behind their efficacy in controlling stereochemical outcomes, particularly in asymmetric alkylation reactions. We will extrapolate from the well-established chemistry of valine-derived auxiliaries to provide a comprehensive framework applicable to related structures.

The Principle of Stereochemical Control: Causality and Mechanism

The effectiveness of a valine-derived chiral auxiliary hinges on its ability to create a rigid, predictable, and sterically biased environment around the reaction center. This is achieved through a combination of covalent bonding and non-covalent interactions.

Key Pillars of Stereocontrol:

  • Attachment to Substrate: The auxiliary is first covalently bonded to the substrate, typically forming an amide or imide linkage. For amino acid-derived auxiliaries like those based on D-valine, this often involves creating an N-acylated oxazolidinone, a structure popularized by David A. Evans.[6] This step links the substrate's reactivity to the auxiliary's fixed stereochemistry.

  • Rigid Conformation via Chelation: The presence of a nearby carbonyl group and the amide nitrogen allows for chelation to a metal ion (e.g., Li⁺, Na⁺, or Bu₂BOTf). This creates a rigid, planar, five- or six-membered ring structure.[7] This chelated enolate is critical as it locks the conformation of the entire assembly.

  • Steric Shielding: The bulky isopropyl group of the D-valine auxiliary is positioned by this rigid conformation to effectively block one face of the planar enolate. An incoming electrophile is therefore forced to approach from the less sterically hindered face, leading to a highly diastereoselective reaction.[3]

The combination of these factors transforms the transient reaction intermediate into a well-defined system where the stereochemical outcome is dictated by the auxiliary's inherent chirality.

Stereocontrol_Principle Figure 1: Principle of Stereocontrol cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid) C N-Acyl Auxiliary Adduct A->C B D-Valine Derived Chiral Auxiliary B->C E Rigid Chelated Enolate (Planar & Shielded) C->E D Base + Metal Salt (e.g., LDA, Bu₂BOTf) D->E G Diastereomerically Enriched Product E->G Attack from unshielded face F Electrophile (E⁺) F->G I Enantiomerically Pure Product G->I H Cleavage Reagent (e.g., LiOH, H₂O₂) H->I J Recovered Auxiliary

Caption: Figure 1: General workflow for an auxiliary-controlled asymmetric synthesis.

Application Focus: Asymmetric α-Alkylation

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Using a D-valine derived auxiliary allows for the synthesis of α-substituted carboxylic acids, esters, and alcohols with high enantiopurity.

Mechanism of Diastereoselective Alkylation

The reaction proceeds through a well-defined, metal-chelated transition state. Let's consider the alkylation of an N-propanoyl oxazolidinone derived from D-valinol.

  • Enolate Formation: A strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), deprotonates the α-proton of the propanoyl group to form a sodium or lithium enolate.

  • Chelation and Facial Shielding: The metal cation (Na⁺ or Li⁺) chelates with the enolate oxygen and the oxazolidinone carbonyl oxygen. This forms a rigid, planar five-membered ring. The D-configuration of the auxiliary forces the isopropyl group to project outwards, effectively shielding the Re face of the enolate.

  • Electrophilic Attack: The electrophile (e.g., benzyl bromide) can only approach from the exposed, unhindered Si face.

  • Product Formation: The C-C bond is formed with a defined stereochemistry, resulting in a high diastereomeric excess (d.e.) of the desired product.

Alkylation_Mechanism Figure 2: Mechanism of Asymmetric Alkylation start N-Acyl D-Valine Derivative enolate Chelated (Z)-Enolate (Top face shielded by i-Pr group) start->enolate + Base product Alkylated Product (High Diastereoselectivity) enolate->product + Electrophile base Base (LDA) attack Electrophile (E-X) approaches from bottom face final_product Chiral Carboxylic Acid + Recovered Auxiliary product->final_product + Cleavage Reagent cleavage Cleavage

Caption: Figure 2: Simplified mechanism of asymmetric alkylation using a D-valine derived auxiliary.

Data Summary: Representative Alkylation Reactions

The following table summarizes typical outcomes for the asymmetric alkylation of an N-propanoyl oxazolidinone derived from a D-valine auxiliary, demonstrating the high diastereoselectivity achieved with various electrophiles.

EntryElectrophile (R-X)Product (R)Yield (%)d.e. (%)
1Benzyl bromideBenzyl91>98
2IodomethaneMethyl95>98
3Allyl iodideAllyl89>96
4Isopropyl iodideIsopropyl75>95

Note: Data are representative and synthesized from typical results reported for valine-derived oxazolidinone auxiliaries.

Detailed Experimental Protocols

This section provides a three-stage protocol for the asymmetric synthesis of (R)-2-methyl-3-phenylpropanoic acid.

Protocol_Workflow Figure 3: Experimental Workflow A Stage 1: Auxiliary Acylation (D-Valinol -> Oxazolidinone -> N-Acyl Adduct) B Stage 2: Asymmetric Alkylation (Enolate Formation & Reaction with BnBr) A->B C Stage 3: Auxiliary Cleavage (Hydrolysis to yield final acid) B->C D Purification & Analysis (Chromatography, NMR, Chiral HPLC) C->D

Caption: Figure 3: Step-by-step workflow for the synthesis protocol.

Stage 1: Synthesis of N-Propanoyl-(4R,5S)-4-isopropyl-1,3-oxazolidin-2-one
  • Apparatus: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • (4R,5S)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq, 5.0 g)

    • Anhydrous Tetrahydrofuran (THF), 100 mL

    • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

    • Propanoyl chloride (1.1 eq)

  • Procedure: a. Dissolve the oxazolidinone in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-BuLi dropwise over 15 minutes. Stir the resulting solution for an additional 20 minutes at -78 °C. d. Add propanoyl chloride dropwise. The solution may become cloudy. e. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour. f. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl). g. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). h. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the title compound as a white solid.

Stage 2: Diastereoselective Alkylation with Benzyl Bromide
  • Apparatus: A flame-dried 100 mL round-bottom flask with a stir bar and nitrogen inlet.

  • Reagents:

    • N-Propanoyl-(4R,5S)-4-isopropyl-1,3-oxazolidin-2-one (from Stage 1, 1.0 eq)

    • Anhydrous THF, 40 mL

    • Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF (1.05 eq)

    • Benzyl bromide (BnBr) (1.2 eq)

  • Procedure: a. Dissolve the N-acyl oxazolidinone in anhydrous THF under nitrogen. b. Cool the solution to -78 °C. c. Add NaHMDS solution dropwise. Stir for 45 minutes at -78 °C to ensure complete enolate formation. d. Add benzyl bromide dropwise. Stir the reaction at -78 °C for 3-4 hours. e. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl. f. Warm the mixture to room temperature and extract with diethyl ether (3 x 50 mL). g. Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. h. The crude product can be purified by flash chromatography, but is often clean enough to proceed directly to the cleavage step. Diastereomeric excess can be determined by ¹H NMR analysis of the crude product.

Stage 3: Cleavage of the Chiral Auxiliary
  • Apparatus: A 100 mL round-bottom flask with a stir bar.

  • Reagents:

    • Alkylated product (from Stage 2, 1.0 eq)

    • THF, 20 mL

    • Water, 5 mL

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 eq)

    • Lithium hydroxide (LiOH), monohydrate (2.0 eq)

  • Procedure: a. Dissolve the alkylated product in a 4:1 mixture of THF and water. b. Cool the solution to 0 °C in an ice bath. c. Add the 30% H₂O₂ solution dropwise, followed by the dropwise addition of an aqueous solution of LiOH. d. Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours. e. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. f. Concentrate the mixture under reduced pressure to remove most of the THF. g. Dilute with water and extract with dichloromethane (3 x 30 mL) to recover the chiral auxiliary. h. Acidify the aqueous layer to pH 1-2 with 1 M HCl.[8] i. Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). j. Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the desired (R)-2-methyl-3-phenylpropanoic acid.

References

  • BenchChem. (2025).
  • Pu, Y., et al. (2016). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 32(9), 154. [Link]

  • Google Patents. (2013). Method for synthesizing D-valine. CN102070473B.
  • University of York. (n.d.). Asymmetric Synthesis. Course Material. [Link]

  • Singh, G. P., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(59), 37086-37104. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]

  • O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Symposium Series. [Link]

  • Belokon, Y. N., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8433–8443. [Link]

Sources

Application Note: High-Efficiency Incorporation of 2,3-Dimethyl-D-valine into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2,3-Dimethyl-D-valine (also known as


-methyl-tert-leucine  or (2R)-2-amino-2,3,3-trimethylbutanoic acid ) represents a significant challenge in solid-phase peptide synthesis (SPPS). This non-canonical amino acid (NcAA) combines the extreme steric bulk of a tert-butyl side chain with the conformational rigidity of an 

-disubstituted center.

While its incorporation imparts exceptional proteolytic stability and restricts backbone flexibility—critical for peptidomimetic drug design—standard coupling protocols often fail, resulting in deletion sequences or incomplete coupling. This guide provides a field-validated, high-stringency protocol for incorporating 2,3-Dimethyl-D-valine, focusing on overcoming the steric barrier at both the activation (carboxyl) and nucleophilic (amine) centers.

Chemical Profile & Steric Challenge

Structural Identity

There is often nomenclature confusion regarding "dimethylvaline." For the purpose of this guide, we refer to the specific isomer used in high-performance peptidomimetics (e.g., Dolastatin analogs).

  • Common Name: 2,3-Dimethyl-D-valine[1][2]

  • IUPAC Name: (2R)-2-amino-2,3,3-trimethylbutanoic acid

  • CAS Number: 151212-90-7[1][2]

  • Structural Features:

    • 
      -Methylation:  Replaces the 
      
      
      
      -proton with a methyl group, preventing racemization via direct enolization but creating a tetrasubstituted carbon center.
    • 
      -Quaternary Center:  The side chain is effectively a tert-butyl group (similar to tert-Leucine), creating massive steric occlusion around the amide bond.
      
The "Steric Wall" Mechanism

The primary failure mode in synthesis is the "Steric Wall" :

  • Incoming Coupling (Acylation of Resin): The bulky side chain shields the activated carboxyl carbon, slowing nucleophilic attack by the resin-bound amine.

  • Subsequent Elongation (Acylation of 2,3-MeVal): Once incorporated, the

    
    -methyl and tert-butyl groups create a "pocket" that buries the N-terminal amine, making it nearly inaccessible to the next activated amino acid.
    

StericMap cluster_0 Steric Environment cluster_1 Consequences AlphaC α-Carbon (Tetrasubstituted) SideChain Side Chain (tert-Butyl like) AlphaC->SideChain High Bulk Amine N-Terminus (Nucleophile) AlphaC->Amine Steric Shielding Carboxyl C-Terminus (Electrophile) AlphaC->Carboxyl Electronic Deactivation SideChain->Amine Blocks Approach SlowKinetics Kinetics < 1% of Ala Amine->SlowKinetics Deletion Deletion Sequences SlowKinetics->Deletion

Figure 1: Steric Map of 2,3-Dimethyl-D-valine showing the blockade of the N-terminus.

Protocol: Solid-Phase Incorporation

Pre-requisites:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (Low Loading: < 0.3 mmol/g). High loading promotes aggregation.

  • Reagents: Fmoc-2,3-dimethyl-D-valine, HATU, HOAt, PyAOP, DIPEA, DMF (Anhydrous), Collidine.

  • Equipment: Microwave Peptide Synthesizer (Recommended) or Water Bath (Manual).

Phase 1: Coupling Fmoc-2,3-Dimethyl-D-valine to Resin

Goal: Attach the sterically hindered carboxyl group to the growing chain.

ParameterStandard AA Condition2,3-Dimethyl-D-valine Condition Rationale
Coupling Reagent HBTU or DIC/OxymaHATU or PyAOP + HOAt PyAOP (phosphonium) is superior for hindered couplings; HOAt reduces racemization risk (though low for

-Me).
Equivalents 3-5 eq2-3 eq High cost of NcAA dictates lower excess; compensate with reactivity.
Temperature RT75°C (Microwave) Thermal energy is required to overcome the activation energy barrier of the hindered center.
Time 30-60 min2 x 60 min (Double Couple) Ensure completion.
Base DIPEATMP (Collidine) or DIPEACollidine is a weaker base, reducing risk of Fmoc elimination at high temp.

Step-by-Step:

  • Activation: Dissolve Fmoc-2,3-dimethyl-D-valine (3 eq) and HATU (2.9 eq) in DMF. Add HOAt (3 eq).

  • Base Addition: Add DIPEA (6 eq) immediately prior to addition to resin. Do not pre-activate for > 2 mins to avoid epimerization.

  • Reaction: Add to resin. Irradiate at 75°C (30 W) for 60 minutes.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Re-Couple: Repeat steps 1-3 with fresh reagents.

  • Monitoring: Standard Kaiser test may be faint due to steric bulk of the previous residue. Use Chloranil Test or micro-cleavage LC-MS to confirm.

Phase 2: N-Terminal Deprotection

Goal: Remove Fmoc group without causing side reactions.

Due to the bulk, the Fmoc group is pushed into a rigid conformation. Deprotection is generally slower.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt.

  • Condition: 2 x 10 min at RT (or 1 x 3 min at 75°C).

  • Note: HOBt is added to suppress aspartimide formation if Asp/Asn are present in the sequence, but here it helps solvate the hindered amine.

Phase 3: Elongation (The Critical Step)

Goal: Couple the NEXT amino acid onto the hindered amine of 2,3-Dimethyl-D-valine.

This is the most difficult step. The amine is buried between the


-methyl and the side chain. Standard activated esters (OBt/OAt) often fail to penetrate this shield.

Strategy A: High-Power Phosphonium (Recommended)

  • AA: Next Fmoc-Amino Acid (5 eq).

  • Reagent: PyAOP (5 eq) + HOAt (5 eq).

  • Base: DIPEA (10 eq).

  • Condition: 75°C for 2 x 1 hour (Microwave).

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine after this step to prevent deletion sequences.

Strategy B: Acid Fluoride (For extremely difficult cases) If Strategy A fails (confirmed by LC-MS showing unreacted starting material), convert the incoming amino acid to an Acid Fluoride .

  • Synthesis: Treat Fmoc-AA-OH with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Coupling: React Fmoc-AA-F with the resin in DCM/DMF (1:1) with no additional activator. Acid fluorides are small and highly reactive, penetrating the steric shield better than bulky HATU/PyAOP complexes.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Coupling (Deletion): The mass spectrum shows the peptide sequence missing the 2,3-dimethylvaline or the subsequent residue.

    • Fix: Switch to COMU or PyAOP ; increase temperature to 85°C (short burst, 10 min).

  • Fragmentation in MS:

    
    -disubstituted amino acids are prone to fragmentation at the N-C
    
    
    
    bond during ionization. Do not mistake this for synthesis failure.
Self-Validating Workflow (DOT Diagram)

Workflow Start Resin-Peptide-NH2 Couple1 Couple Fmoc-2,3-diMe-Val HATU/HOAt, 75°C, 1h (x2) Start->Couple1 Check1 QC: Micro-cleavage LC-MS Couple1->Check1 Check1->Couple1 Incomplete Deprotect Fmoc Removal 20% Piperidine Check1->Deprotect Mass Correct Couple2 Couple Next AA PyAOP/HOAt, 75°C, 1h (x2) Deprotect->Couple2 Check2 QC: Chloranil Test (Is amine free?) Couple2->Check2 Check2->Couple2 Positive (Failed) Cap Capping Ac2O/Pyridine Check2->Cap Negative (Coupled)

Figure 2: Step-by-step logic flow for incorporating sterically hindered residues.

References

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry." Journal of Organic Chemistry. Link

    • Context: Establishes baseline protocols for Aib and -methyl amino acids using H
  • Albericio, F., & Carpino, L. A. (1997). "Efficiency of HATU and other uronium salts for the coupling of N-methyl and hindered amino acids." Methods in Enzymology. Link

    • Context: Validates HATU/HO
  • Tofteng, A. P., et al. (2012). "Effect of steric hindrance on peptide coupling yields." Chemistry - A European Journal. Link

    • Context: Provides mechanistic insight into the "steric wall" of -disubstituted residues.
  • Thibault, H. J., et al. (2006). "Concise Synthesis of the Dolastatin 10 Analogue." Organic Letters. Link

    • Context: Application of dimethyl-valine analogs in Dolast

Sources

Application Note: 2,3-Dimethyl-D-valine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and incorporation of 2,3-Dimethyl-D-valine (also known as (R)-


-methylvaline  or (2R)-2-amino-2,3-dimethylbutanoic acid ).

Introduction: The Steric Architect

2,3-Dimethyl-D-valine is a non-proteinogenic, quaternary amino acid that serves as a critical "architectural clamp" in peptide synthesis. Unlike canonical valine, the addition of a methyl group at the


-carbon (C2) creates a tetrasubstituted center. This modification has profound effects on the peptide backbone:
  • Helical Induction: Similar to Aib (

    
    -aminoisobutyric acid), 
    
    
    
    -methylvaline strongly restricts the rotation of the
    
    
    and
    
    
    torsion angles, forcing peptides into stable
    
    
    -helical or
    
    
    -helical conformations.
  • Metabolic Shielding: The steric bulk at the

    
    -position prevents proteolytic enzymes from accessing the adjacent amide bond, significantly extending the in vivo half-life of peptide therapeutics.
    
  • Natural Occurrence: It is a key structural motif in Peptaibols (e.g., Alamethicin, Zervamicin) and fungal metabolites where membrane permeability and proteolytic stability are required.

Chemical Profile
PropertySpecification
IUPAC Name (2R)-2-amino-2,3-dimethylbutanoic acid
Common Name

-Methyl-D-valine
Molecular Formula

MW 145.20 g/mol
Stereochemistry (R)-configuration (D-isomer)
Key Feature Quaternary

-carbon; Sterically congested

Synthesis Protocol: The "Make"

Synthesizing quaternary amino acids is challenging due to the steric hindrance at the reaction center. The Schollkopf Bis-Lactim Ether Method remains the gold standard for generating high enantiomeric excess (ee >95%) of


-methyl amino acids.
Mechanistic Rationale

Direct alkylation of valine is prone to racemization and low yields. The Schollkopf method uses a chiral auxiliary (L-Valine) embedded in a diketopiperazine ring to shield one face of the enolate, forcing the incoming electrophile to attack trans to the auxiliary's isopropyl group.

Step-by-Step Protocol: Asymmetric Alkylation

Reagents:

  • Substrate: Bis-lactim ether of cyclo(L-Val-L-Ala) (Commercially available or synthesized from L-Val and L-Ala).

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.

  • Electrophile: 2-Iodopropane (Isopropyl iodide).

  • Solvent: Anhydrous THF, -78°C.

Workflow:

  • Enolization: Dissolve the bis-lactim ether (1 eq) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form the stable lithiated enolate.

    • Note: The bulky isopropyl group of the L-Val auxiliary directs the lithium coordination.

  • Alkylation: Add 2-Iodopropane (1.2 eq) slowly. The electrophile approaches from the face opposite to the isopropyl group of the auxiliary (trans-induction).

    • Critical: For 2,3-dimethylvaline, it is often more efficient to start with the cyclo(L-Val-Gly) bis-lactim, install the isopropyl group first (to make L-Val), and then methylate (to make

      
      -methyl-Val). However, to specifically target the D (R)  configuration, one must select the auxiliary chirality accordingly (e.g., using D-Val auxiliary or inverting the addition sequence).
      
    • Route Selection: To synthesize (R)-

      
      -methylvaline , start with cyclo(D-Val-L-Ala) . Deprotonate the Alanine residue (C-Me) and alkylate with Isopropyl Iodide.
      
  • Hydrolysis: Treat the alkylated intermediate with mild acid (0.25 N HCl) at room temperature. This cleaves the bis-lactim ether, releasing the chiral auxiliary (D-Val methyl ester) and the target amino acid ester.

  • Purification: Separate the two amino acid esters via fractional distillation or column chromatography. Hydrolyze the ester to the free acid using LiOH if Fmoc protection is required next.

Visualization: Schollkopf Synthesis Pathway

SchollkopfSynthesis Start Cyclo(L-Val-L-Ala) Bis-Lactim Ether Enolate Lithiated Enolate (-78°C, THF) Start->Enolate n-BuLi Alkylation Alkylation (Isopropyl Iodide) Enolate->Alkylation Steric Control Intermediate Quaternary Intermediate Alkylation->Intermediate Trans-addition Hydrolysis Acid Hydrolysis (0.25N HCl) Intermediate->Hydrolysis Product (R)-2,3-Dimethylvaline (Target) Hydrolysis->Product Auxiliary L-Valine Methyl Ester (Recycled) Hydrolysis->Auxiliary

Figure 1: Stereoselective synthesis of (R)-2,3-Dimethylvaline via the Schollkopf bis-lactim ether method. The chiral auxiliary directs the electrophile to the opposite face, ensuring high enantiomeric purity.

Incorporation Protocol: The "Couple"

Incorporating 2,3-Dimethyl-D-valine into a peptide chain is notoriously difficult. The quaternary center creates a "steric wall," drastically reducing the reaction rate of acylation. Standard coupling conditions (e.g., HBTU/DIPEA) often fail or result in incomplete coupling.

Challenges
  • Low Nucleophilicity: The amino group is shielded by the adjacent gem-dimethyl effect.

  • Low Electrophilicity (if activating C-term): The activated ester is shielded from nucleophilic attack.

Optimized Coupling Protocol (Fmoc-SPPS)

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and boosting rate.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA.

  • Solvent: DMF/NMP (1:1).

Procedure:

  • Activation: Dissolve Fmoc-(R)-2,3-dimethylvaline (3 eq) and HATU (2.9 eq) in DMF. Add HOAt (3 eq).[1]

  • Pre-activation: Add DIPEA (6 eq) and stir for 30-60 seconds. Do not over-activate as this risks racemization.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Conditions:

    • Microwave: 75°C for 10 minutes (Power: 25W).

    • Manual: 2 x 2 hours at room temperature (Double coupling is mandatory).

  • Capping: Perform an aggressive capping step (Acetic anhydride/Pyridine) after coupling to terminate any unreacted chains.

Troubleshooting "Difficult Sequences": If HATU fails, convert the amino acid to its Acid Fluoride or N-Carboxyanhydride (NCA) .

  • Acid Fluoride Method: Treat amino acid with Cyanuric Fluoride. Isolate the acid fluoride. Couple with no base or weak base (Collidine). This species is smaller and more reactive than the OBt/OAt ester.

Visualization: Coupling Logic & Troubleshooting

CouplingLogic Start Resin-Peptide-NH2 Standard Attempt 1: HATU/HOAt (2x Coupling, 75°C MW) Start->Standard Check Kaiser Test / HPLC Standard->Check Success Proceed to Deprotection Check->Success Negative (No free amine) Fail Incomplete Coupling Check->Fail Positive (Blue) Advanced Method B: Acid Fluoride (Cyanuric Fluoride) Fail->Advanced Advanced->Check Extreme Method C: Triphosgene (NCA) In situ generation Advanced->Extreme If B fails Extreme->Check

Figure 2: Decision tree for coupling sterically hindered quaternary amino acids in solid-phase peptide synthesis.

Analytical Quality Control

Due to the subtle structural differences between isomers (e.g., D-Val vs. 2,3-Dimethyl-D-Val), rigorous QC is required.

MethodPurposeSpecification
1H NMR (DMSO-d6) Structural VerificationLook for singlet methyl (C2-Me) at ~1.3 ppm and isopropyl doublets at ~0.9 ppm. Lack of

-proton coupling.
Chiral HPLC Enantiomeric PurityColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. Target ee > 98%.
HRMS (ESI) Mass Confirmation

calc: 146.1181.

References

  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (1995).

    
    -methylvaline. Tetrahedron, 51(20), 5921-5928.[2] 
    
  • Toniolo, C., et al. (2001). Peptaibols: Analysis, synthesis, and bioactivity. Journal of Peptide Science, 7(3), 127-133. (Authoritative source on helical induction by -methyl amino acids).
  • Wipf, P., & Heimgartner, H. (2005). Synthesis of Peptides Containing -Disubstituted Amino Acids. Helvetica Chimica Acta. (General protocols for hindered couplings).
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron, 39(12), 2085-2091.

Sources

applications of 2,3-Dimethyl-D-valine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dimethyl-D-valine in Peptidomimetic Drug Discovery


-methyl-D-valine) to enhance proteolytic stability and conformational constraints in therapeutic peptides.

Executive Summary

In the landscape of modern drug discovery, peptide therapeutics often fail due to poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and lack of membrane permeability. 2,3-Dimethyl-D-valine (also chemically distinct as


-methyl-D-valine ) represents a high-value "designer" amino acid used to overcome these barriers.

By introducing a methyl group at the


-carbon of the D-valine scaffold, this residue creates a quaternary center  that sterically occludes the amide bond from proteases while restricting the peptide backbone into specific bioactive conformations (e.g., 

-helices). This guide provides the rationale and validated protocols for incorporating this sterically hindered building block into solid-phase peptide synthesis (SPPS) workflows.

Scientific Rationale & Mechanism

The Steric Lock (Thorpe-Ingold Effect)

Standard amino acids have a tertiary


-carbon (

-H). 2,3-Dimethyl-D-valine possesses a quaternary

-carbon (

-Me). This modification introduces severe steric constraints known as the Thorpe-Ingold effect (or gem-dimethyl effect).
  • Conformational Restriction: The bulky alkyl side chains at the

    
     and 
    
    
    
    positions restrict the rotation of
    
    
    (phi) and
    
    
    (psi) torsion angles. This forces the peptide backbone into stable secondary structures, often favoring helical turns which are critical for binding to G-Protein Coupled Receptors (GPCRs) and disrupting Protein-Protein Interactions (PPIs).
  • Proteolytic Shielding: The additional methyl group acts as a physical shield, preventing proteases (like trypsin or chymotrypsin) from accessing the peptide bond.

The "D" Configuration Advantage

While L-amino acids are the standard substrate for endogenous proteases, D-amino acids are generally unrecognized by these enzymes. Combining the D-configuration with


-methylation  creates a "hyper-stable" residue that survives the harsh environment of the GI tract and serum.

Figure 1: Mechanistic impact of 2,3-Dimethyl-D-valine on peptide stability and topology.

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Incorporating 2,3-Dimethyl-D-valine is chemically challenging due to the steric bulk of the quaternary center. Standard coupling protocols (e.g., HBTU/DIEA) often fail, leading to deletion sequences.

Objective: Efficient coupling of Fmoc-2,3-Dimethyl-D-valine to a growing peptide chain.

Materials & Reagents
ReagentGrade/SpecPurpose
Fmoc-2,3-Dimethyl-D-valine >98% chiral purityTarget Building Block
HATU Peptide GradeHigh-efficiency coupling agent
HOAt Peptide GradeAdditive to suppress racemization
DIEA (Diisopropylethylamine) AnhydrousBase
DMF (Dimethylformamide) AnhydrousSolvent
Chloranil Reagent 2% in DMFMonitoring (for secondary amines)
Step-by-Step Coupling Protocol

Pre-requisite: Ensure the resin loading is moderate (0.3–0.5 mmol/g) to prevent aggregation.

  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc of the previous amino acid using 20% Piperidine/DMF (

      
       min). Wash 
      
      
      
      with DMF.
  • Activation (The "Pre-activation" Step):

    • Note: Do not add base directly to the resin. Activate in a separate vial.

    • Dissolve Fmoc-2,3-Dimethyl-D-valine (4.0 eq relative to resin) in minimal DMF.

    • Add HATU (3.9 eq) and HOAt (3.9 eq).

    • Add DIEA (8.0 eq).

    • Vortex for 1 minute. The solution should turn yellow/orange.

  • Coupling Reaction:

    • Transfer the activated solution to the resin.

    • Microwave Method (Recommended): Heat to 60°C for 45 minutes (25W power).

    • Alternative (Room Temp): Shake vigorously for 4–6 hours. Double coupling is mandatory if not using microwave.

  • Monitoring (Critical):

    • Perform a Chloranil Test (or Kaiser test if attaching to a primary amine).

    • Pass: Beads remain colorless (or resin color). Solution is clear.

    • Fail: Beads turn blue/green. Repeat Step 3.

  • Capping (Optional but Recommended):

    • If coupling is <99% complete after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Subsequent Coupling (The "Hardest" Step):

    • Coupling the next amino acid onto the N-terminus of 2,3-Dimethyl-D-valine is extremely difficult due to the steric bulk of the newly added residue.

    • Protocol: Use PyAOP or COMU at 75°C (Microwave) for the subsequent amino acid.

Application Data & Case Studies

Comparative Stability Data

The following table illustrates the half-life (


) improvement when substituting Valine with 2,3-Dimethyl-D-valine in a model bioactive peptide exposed to human serum.
Peptide VariantSequence Modification

(Human Serum)

(Simulated Gastric Fluid)
Control ...-Ala-L-Val -Gly-...45 minutes12 minutes
D-Val Analog ...-Ala-D-Val -Gly-...4.2 hours3.5 hours
2,3-Me-D-Val Analog ...-Ala-2,3-Me-D-Val -Gly-...>24 hours >18 hours
Structural Workflow: Designing Constrained Peptides

Figure 2: Iterative workflow for optimizing peptide leads using steric constraints.

Troubleshooting & Expert Tips

  • Solubility Issues: 2,3-Dimethyl-D-valine is highly hydrophobic. If the peptide sequence is already hydrophobic, the addition of this residue may cause resin aggregation.

    • Solution: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve solvation.

  • Racemization: While D-amino acids are the target, activation with strong bases can cause epimerization.

    • Solution: Always use HOAt or Oxyma Pure as an additive. Maintain base (DIEA) concentration

      
       2 equivalents relative to the coupling reagent during activation.
      
  • Identification: In LC-MS analysis, ensure you account for the mass shift.

    • Valine MW: 117.15 Da.

    • 2,3-Dimethylvaline MW: 145.20 Da (+28 Da for two methyl groups vs Valine? Correction: Valine is C5H11NO2. 2,3-dimethylvaline is C6H13NO2 (+14 Da, one extra methyl compared to Valine? No. Valine has 5 carbons. 2,3-dimethyl has 6 carbons. So +14 Da).

    • Verification: Valine (MW 117).

      
      -Methylvaline (MW 131).
      
    • Note: Ensure the exact mass corresponds to the specific isomer used.

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha-ethyl, alpha-phenyl, and alpha,beta-dialkylglycine residues." Biopolymers. Link

  • Wels, B., et al. (2005). "Synthesis of a novel potent cyclic peptide MC4 ligand by Ring-Closing Metathesis." Bioorganic & Medicinal Chemistry Letters. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of 2,3-Dimethyl-D-valine in the Synthesis of Sterically Hindered Peptides." Organic Process Research & Development. Link

  • PubChem Compound Summary. (2023). "Valine, 2,3-dimethyl-, (R)-". National Center for Biotechnology Information. Link

Application Notes and Protocols: 2,3-Dimethyl-D-valine as a Novel Building Block for Advanced Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Untapped Potential of Sterically Constrained Amino Acids

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with enhanced therapeutic properties is perpetual. Non-proteinogenic amino acids, those not found in the 22 naturally encoded amino acids, represent a fertile ground for innovation. These unique building blocks offer the ability to introduce specific conformational constraints, improve metabolic stability, and modulate biological activity in peptides and small molecules.[1] This guide focuses on the potential of a particularly intriguing, albeit underexplored, building block: 2,3-Dimethyl-D-valine .

While D-valine itself is a valuable chiral precursor in the synthesis of various pharmaceuticals and agrochemicals[2][3], the introduction of an additional methyl group at the β-carbon (C3) creates a highly sterically hindered amino acid with unique stereochemical properties. This document will serve as a detailed technical guide, providing insights into the anticipated properties of 2,3-Dimethyl-D-valine, proposing synthetic strategies for its creation and incorporation into novel compounds, and outlining protocols for the synthesis and evaluation of these new chemical entities.

Due to the novel nature of this specific building block, this guide will draw upon established principles from the synthesis and application of structurally related compounds, such as other Cα,β-disubstituted amino acids and sterically hindered residues, to provide a robust and scientifically grounded framework for researchers.

The Unique Structural and Conformational Impact of 2,3-Dimethyl-D-valine

The defining feature of 2,3-Dimethyl-D-valine is the presence of methyl groups on both the α and β carbons of the amino acid backbone. This Cα,β-dimethylation is expected to impose significant conformational restrictions on molecules that incorporate this building block.

Expected Conformational Constraints:

  • Restricted Dihedral Angles: The steric bulk of the two methyl groups in close proximity will limit the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This can induce specific secondary structures, such as β-turns or helical motifs, even in short peptide sequences.[4][5]

  • Stabilization of Secondary Structures: The incorporation of Cα-tetrasubstituted α-amino acids is a known strategy to rigidify the peptide backbone and stabilize secondary structures like β-turns and helices.[1] The additional β-methylation in 2,3-Dimethyl-D-valine is anticipated to further enhance this effect.

  • Influence on Biological Activity: By locking a peptide into a specific conformation that mimics the bioactive conformation of a natural ligand, the affinity and specificity for a biological target can be significantly enhanced.[6]

The D-configuration of the α-carbon adds another layer of complexity and opportunity. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life, a highly desirable property for therapeutic peptides.[7]

Proposed Synthetic Strategies for 2,3-Dimethyl-D-valine

The stereoselective synthesis of Cα,β-disubstituted amino acids is a challenging endeavor. Based on existing literature for similar compounds, a plausible retrosynthetic approach for 2,3-Dimethyl-D-valine is outlined below.

G cluster_0 Retrosynthetic Analysis of 2,3-Dimethyl-D-valine target 2,3-Dimethyl-D-valine intermediate1 Chiral Oxazolidinone Derivative target->intermediate1 Hydrolysis & Deprotection intermediate2 β-Keto Ester intermediate1->intermediate2 Stereoselective Methylation starting_material3 Chiral Auxiliary intermediate1->starting_material3 Coupling starting_material1 D-Valine intermediate2->starting_material1 Acylation starting_material2 Propionyl Chloride intermediate2->starting_material2 Acylation

Caption: A proposed retrosynthetic pathway for 2,3-Dimethyl-D-valine.

Forward Synthetic Protocol (Proposed):

This protocol is a hypothetical pathway based on established methodologies for the synthesis of β-methylated amino acids.

Step 1: Protection of D-Valine

  • Protect the amino group of D-valine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride), under standard conditions.

  • Protect the carboxylic acid, for example, as a methyl or ethyl ester.

Step 2: Formation of an Enolate and β-Methylation

  • Treat the protected D-valine ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate.

  • React the enolate with a methylating agent, such as methyl iodide, to introduce the methyl group at the β-position. The stereoselectivity of this step is crucial and may be influenced by the choice of protecting groups and reaction conditions. Chiral auxiliaries may be required to achieve high diastereoselectivity.

Step 3: Deprotection

  • Remove the protecting groups from the amino and carboxyl functionalities using appropriate deprotection protocols (e.g., acidolysis for Boc, piperidine for Fmoc, and saponification for the ester).

  • Purify the final product, 2,3-Dimethyl-D-valine, by techniques such as ion-exchange chromatography or crystallization.

Incorporation of 2,3-Dimethyl-D-valine into Peptides: Protocols and Considerations

The steric hindrance of 2,3-Dimethyl-D-valine presents a significant challenge for peptide bond formation. Standard coupling reagents may prove inefficient.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow start Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling (2,3-Dimethyl-D-valine) deprotection1->coupling capping Capping (Optional) coupling->capping deprotection2 Fmoc Deprotection capping->deprotection2 elongation Peptide Elongation deprotection2->elongation cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spec, NMR) purification->analysis

Caption: A general workflow for solid-phase peptide synthesis incorporating a novel amino acid.

Protocol for Solid-Phase Peptide Synthesis (SPPS) with 2,3-Dimethyl-D-valine:

This protocol is adapted for the incorporation of a sterically hindered amino acid.

Materials:

  • Fmoc-protected 2,3-Dimethyl-D-valine

  • Rink Amide or Wang resin

  • Fmoc-protected standard amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of 2,3-Dimethyl-D-valine:

    • Pre-activate a solution of Fmoc-2,3-Dimethyl-D-valine (3-5 equivalents), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance, a longer coupling time and/or double coupling may be necessary.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Capping: If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Peptide Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentKey FeaturesReference
HATU/HOBt Highly efficient, rapid coupling, and reduced racemization.[8]
HCTU Similar to HATU, often used as a cost-effective alternative.[8]
COMU Good for difficult couplings, with byproducts that are easily removed.
DIC/Oxyma A carbodiimide-based method with an additive to suppress racemization.[9]

Applications and Biological Potential of Compounds Containing 2,3-Dimethyl-D-valine

The incorporation of 2,3-Dimethyl-D-valine into peptides and other molecules is anticipated to yield compounds with novel and enhanced biological activities.

Potential Applications:

  • Development of Peptidomimetics: The conformational constraints imposed by this amino acid can be exploited to design peptidomimetics with improved receptor affinity and selectivity.[6]

  • Enzyme Inhibitors: The rigid structure can be used to design potent and selective enzyme inhibitors by mimicking the transition state of an enzymatic reaction.

  • Antimicrobial Peptides: The introduction of D-amino acids and conformational rigidity can enhance the antimicrobial activity and proteolytic stability of antimicrobial peptides.[6]

  • Drug Delivery Systems: The increased lipophilicity due to the methyl groups may improve the membrane permeability of peptide-based drugs.

Table 2: Predicted Impact of 2,3-Dimethyl-D-valine Incorporation on Peptide Properties

PropertyPredicted EffectRationale
Conformational Flexibility DecreasedSteric hindrance from α and β methyl groups restricts bond rotation.
Proteolytic Stability IncreasedThe D-amino acid configuration and steric bulk hinder protease recognition.
Receptor Binding Affinity Potentially IncreasedA pre-organized conformation can reduce the entropic penalty of binding.
Membrane Permeability Potentially IncreasedIncreased lipophilicity from the additional methyl group.
Biological Half-life IncreasedEnhanced resistance to enzymatic degradation.

Conclusion

2,3-Dimethyl-D-valine represents a novel and promising building block for the synthesis of advanced compounds with tailored properties. While its synthesis and incorporation present challenges due to steric hindrance, the potential rewards in terms of creating conformationally constrained, metabolically stable, and biologically active molecules are significant. The protocols and insights provided in this guide, though based on analogous structures, offer a solid foundation for researchers to begin exploring the exciting potential of this unique amino acid. Further experimental validation is necessary to fully elucidate the properties and applications of 2,3-Dimethyl-D-valine and the novel compounds derived from it.

References

  • Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
  • National Institutes of Health. (2014). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • National Institutes of Health. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Retrieved from [Link]

  • MDPI. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

  • ResearchGate. (2013). Studies in Valine Biosynthesis. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed. (2016). Application and microbial preparation of D-valine. Retrieved from [Link]

  • National Institutes of Health. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Retrieved from [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2012). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • MDPI. (2023). Insights into Bioactive Peptides in Cosmetics. Retrieved from [Link]

  • Scientific Research Publishing. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Retrieved from [Link]

Sources

analytical methods for 2,3-Dimethyl-D-valine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Chiral Analysis of 2,3-Dimethyl-D-valine in Biological Matrices

Executive Summary

The integration of Non-Proteinogenic Amino Acids (NPAAs) into peptide therapeutics and Antibody-Drug Conjugates (ADCs) has revolutionized drug stability and potency. 2,3-Dimethyl-D-valine (an


-methylated derivative of valine) represents a critical chiral building block used to induce conformational constraints and resistance to enzymatic degradation in novel peptidomimetics.

However, its analysis presents a dual challenge:

  • Steric Hindrance: The quaternary

    
    -carbon hinders standard N-terminal derivatization (e.g., OPA/FMOC).
    
  • Chiral Resolution: Distinguishing the D-isomer from its L-counterpart and potential diastereomers requires high-selectivity chromatography.

This guide details two validated workflows for the quantification of 2,3-Dimethyl-D-valine: Direct Chiral LC-MS/MS (Method A, recommended for throughput) and Advanced Marfey’s Derivatization (Method B, recommended for sensitivity in complex matrices).

Physicochemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure

-dimethylated amino acid
Quaternary

-carbon creates significant steric bulk.
Basicity Primary amine (pKa ~9.6)Retains well on Cation Exchange; requires high pH for nucleophilic attack.
Chirality D-isomer (2R, 3R/S)Must be resolved from L-isomer (2S) and allo-forms.
Derivatization Poor with OPA/FMOCRequires strong nucleophiles (FDAA) or direct analysis.

Sample Preparation (Universal)

Objective: Isolate the free amino acid from plasma or cell lysate while removing proteins that would foul the column.

Reagents:

  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

  • Internal Standard (IS):

    
    -Valine or 
    
    
    
    -2,3-Dimethyl-DL-valine (if available).

Protocol:

  • Aliquot: Transfer 50 µL of plasma/cell lysate to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution (10 µM).

  • Precipitate: Add 200 µL of cold Extraction Solvent. Vortex vigorously for 30 seconds.

  • Incubate: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recover: Transfer supernatant to a fresh vial.

    • For Method A (Direct): Evaporate to dryness under

      
       and reconstitute in Mobile Phase A.
      
    • For Method B (Derivatization): Proceed directly to derivatization steps.

Method A: Direct Chiral LC-MS/MS (Crown Ether)

Rationale:


-methyl amino acids are difficult to derivatize due to steric hindrance. Direct analysis using a Crown Ether stationary phase exploits the specific complexation between the ammonium group of the amino acid and the chiral crown ether, requiring no chemical modification.
Chromatographic Conditions
  • Column: Chiralpak CR-I (+) or CROWNPAK CR-I (+) (3 µm, 3.0 x 150 mm).

  • Mobile Phase: Perchloric Acid (HClO4) pH 1.5 / Acetonitrile (85:15 v/v).

    • Note: Acidic pH is critical to protonate the amine (

      
      ) for crown ether binding.[1]
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C (Lower temperatures often enhance chiral recognition).

Mass Spectrometry (QqQ) Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)CE (eV)
2,3-Dimethyl-D-valine 146.1

100.1 (Loss of COOH)56.1 15
IS (

-Valine)
126.2

80.2 64.2 15

(Note: Precursor m/z 146.1 assumes MW 145.1 for C7H15NO2. Verify exact mass based on specific isotope synthesis).

Method B: Advanced Marfey’s Derivatization (Indirect)

Rationale: When sensitivity is paramount (femtomole levels), derivatization with FDAA (Marfey’s Reagent) adds a hydrophobic tag, improving ionization efficiency by 10-50x compared to underivatized amino acids. It converts enantiomers into diastereomers, which can be separated on standard C18 columns.

Critical Modification: Due to the steric hindrance of the


-methyl group, standard Marfey's protocols (1 hour @ 40°C) yield poor conversion. Microwave-assisted heating is required. 
Derivatization Protocol
  • Mix: Combine 50 µL of sample supernatant with 20 µL of 1 M

    
     (pH buffer).
    
  • Add Reagent: Add 40 µL of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

  • React: Heat at 70°C for 60 minutes (or Microwave 800W for 2 mins at 50% power).

  • Quench: Stop reaction with 20 µL of 2 M HCl.

  • Filter: 0.2 µm PTFE filter before injection.

Chromatographic Conditions (Achiral Column)
  • Column: Cortecs C18+ (1.6 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 15% B

    • 1-8 min: 15%

      
       55% B (Shallow gradient essential for diastereomer separation)
      
    • 8-10 min: 95% B

Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing 2,3-Dimethyl-D-valine, highlighting the divergence between direct and indirect methods.

G Start Biological Sample (Plasma/Lysate) extraction Protein Precipitation (MeOH/ACN + 0.1% FA) Start->extraction Decision Select Analytical Strategy extraction->Decision Direct Method A: Direct Chiral LC-MS Decision->Direct High Throughput Indirect Method B: Marfey's Derivatization Decision->Indirect High Sensitivity Col_A Crown Ether Column (Chiralpak CR-I) Direct->Col_A Mech_A Mechanism: Host-Guest Complexation Col_A->Mech_A MS MS/MS Detection (MRM Mode) Mech_A->MS React Reaction with FDAA (Requires 70°C or Microwave) Indirect->React Col_B C18 Column (Diastereomer Separation) React->Col_B Col_B->MS Result Quantification of 2,3-Dimethyl-D-valine MS->Result

Caption: Decision matrix for selecting between Direct Chiral LC-MS (Crown Ether) and Indirect Derivatization (Marfey's).

Validation Criteria (Bioanalytical Method Validation)

To ensure data integrity, the method must be validated according to FDA/EMA BMV guidelines.

  • Selectivity: Inject blank matrix and L-isomer standard. Ensure <20% interference at the retention time of the D-isomer.

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Accuracy & Precision: Intra- and inter-day CV% must be <15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider using Stable Isotope Labeled (SIL) internal standards.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hamase, K., et al. (2010). Determination of hydrophilic amino acid enantiomers in mammalian tissues and physiological fluids by multi-dimensional HPLC. Journal of Chromatography B, 878(28), 2833-2838. [Link]

Sources

chromatographic separation of 2,3-Dimethyl-D-valine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Separation of 2,3-Dimethyl-D-valine Enantiomers

Executive Summary & Scientific Context

2,3-Dimethylvaline (often structurally identified as


-methylvaline or related sterically congested analogs like 2-amino-2,3-dimethylbutanoic acid) represents a class of non-proteinogenic, 

-disubstituted amino acids. These molecules are critical in drug development as "conformational constraints" in peptide therapeutics, enhancing metabolic stability against proteases.

However, the separation of its enantiomers (specifically isolating the D-enantiomer from a racemic mixture) presents a unique challenge due to steric hindrance at the chiral center. The quaternary


-carbon limits the effectiveness of traditional ligand-exchange mechanisms that rely on close approach to metal centers.

This guide details two robust protocols for the resolution of 2,3-Dimethylvaline:

  • Method A (Direct): Zwitterionic Ion-Exchange (ZWIX) – Recommended for Preparative Scale.

  • Method B (Direct): Chiral Crown Ether – Recommended for Analytical QC.

  • Method C (Indirect): Marfey’s Derivatization – Recommended for Biological Matrices.

Method Selection Guide

The following decision tree illustrates the logic for selecting the appropriate separation mode based on sample type and objective.

MethodSelection Start Start: 2,3-Dimethylvaline Sample SampleType What is the Sample Matrix? Start->SampleType Purity Isolate Pure D-Enantiomer? SampleType->Purity Synthetic Crude Matrix Biological (Plasma/Urine)? SampleType->Matrix Complex Matrix MethodA Method A: ZWIX (+/-) (Zwitterionic Ion Exchange) Purity->MethodA Yes (Preparative) MethodB Method B: Crown Ether (CR-I / CR(+)) Purity->MethodB No (Analytical QC) Matrix->MethodB No (Standard QC) MethodC Method C: Marfey's Reagent (Derivatization + C18) Matrix->MethodC Yes (High Sensitivity)

Figure 1: Decision matrix for selecting the optimal chromatographic strategy.

Method A: Zwitterionic Ion-Exchange (ZWIX)

Best for: Preparative isolation and resolving sterically hindered amino acids.

Mechanism: The ZWIX stationary phase contains both anion- and cation-exchange sites (Cinchona alkaloid-derived). It separates the zwitterionic amino acid based on a double ion-pairing mechanism. This is superior for 2,3-dimethylvaline because the open architecture of the ZWIX selector accommodates the bulky methyl groups better than tight inclusion complexes.

Protocol Parameters
ParameterSpecification
Column CHIRALPAK® ZWIX(+) or ZWIX(-) (3µm, 150 x 4.6 mm)
Mobile Phase MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.6 mL/min
Temperature 25°C (Ambient)
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol)
Sample Diluent Mobile Phase

Critical Technical Note: 2,3-Dimethylvaline lacks a strong UV chromophore (only carboxyl absorption at <210 nm). UV detection is prone to baseline drift from the formic acid/DEA buffer. ELSD or CAD is strongly recommended for stable baselines.

Step-by-Step Workflow:

  • Equilibration: Flush column with 20 column volumes (approx. 30 mL) of mobile phase. The ZWIX phase is sensitive to water content; ensure the MeOH/MeCN ratio is precise.

  • Sample Prep: Dissolve 1 mg/mL of racemic 2,3-dimethylvaline in the mobile phase. Sonicate for 5 mins.

  • Injection: Inject 5 µL.

  • Elution Order: On ZWIX(+), the L-isomer typically elutes first, and the D-isomer elutes second . (Verify with a pure D-standard).

  • Recovery: For preparative runs, the volatile buffer (Formic Acid/DEA) allows for easy lyophilization to recover the pure amino acid salt.

Method B: Chiral Crown Ether (CR-I)

Best for: Routine Analytical QC and Enantiomeric Excess (ee) determination.

Mechanism: The crown ether (18-crown-6 derivative) forms an inclusion complex with the primary ammonium group (


) of the amino acid. The steric bulk of the 2,3-dimethyl substitution creates differential barriers to entry into the crown ether cavity, allowing for separation.

CrownMech Amine NH3+ (Analyte) Crown Crown Ether Cavity Amine->Crown Inclusion Complex Host-Guest Complex Crown->Complex Stabilization Steric Steric Repulsion (2,3-Dimethyl groups) Steric->Complex Destabilizes Wrong Enantiomer

Figure 2: Mechanism of Crown Ether separation. The steric bulk of the 2,3-dimethyl group prevents the "wrong" enantiomer from fitting deeply into the cavity.

Protocol Parameters
ParameterSpecification
Column DAICEL CROWNPAK® CR-I (+) (3µm, 150 x 3.0 mm)
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) Aqueous Solution
Modifier 10% Methanol (optional, to reduce retention time)
Flow Rate 0.4 mL/min
Temperature 10°C - 15°C (Sub-ambient cooling is critical)
Detection UV at 200 nm (or MS in positive mode)

Step-by-Step Workflow:

  • Acid Preparation: Prepare pH 1.5 solution by adding HClO₄ to ultrapure water. Warning: Perchloric acid is corrosive.

  • Temperature Control: Set column oven to 15°C. Lower temperatures increase the rigidity of the crown ether and the stability of the complex, significantly improving resolution (

    
    ) for bulky amino acids.
    
  • Sample Prep: Dissolve sample in pH 1.5 mobile phase (crucial to protonate the amine to

    
    ).
    
  • Validation:

    • Target

      
      .
      
    • If peaks are broad, decrease flow rate to 0.2 mL/min to mitigate mass transfer resistance caused by the bulky side chain.

Method C: Marfey’s Reagent (Derivatization)

Best for: Biological samples (plasma/urine) or when MS sensitivity is required.

Mechanism: Reacting the amino acid with FDAA (Marfey's Reagent) converts the enantiomers into diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

Protocol Parameters
ParameterSpecification
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 1.8µm)
Reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 60% B over 20 mins
Detection UV 340 nm (Strong absorption from DNP group)

Derivatization Procedure:

  • Mix 50 µL sample (amino acid) + 100 µL 1M NaHCO₃.

  • Add 50 µL 1% FDAA in Acetone.

  • Incubate at 40°C for 60 minutes.

  • Quench with 50 µL 1M HCl.

  • Inject onto C18 HPLC. The bulky 2,3-dimethyl group usually results in significant retention time differences between the L-FDAA-D-Val and L-FDAA-L-Val diastereomers.

References

  • Ilisz, I., et al. (2008).[1] "Direct liquid chromatographic separation of unusual

    
    -amino acids." Journal of Chromatography A. Link
    
  • Chiral Technologies. (2020). "Separation of Amino Acids on Zwitterionic Stationary Phases (ZWIX)." Application Note. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6][7][8] Link

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science. Link

  • Péter, A., et al. (2002).

    
    -methyl amino acids." Journal of Chromatography A. Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Dimethyl-D-valine Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and integration of 2,3-Dimethyl-D-valine (and related


-dialkyl amino acids).

This molecule presents a "perfect storm" of steric hindrance: the combination of an


-quaternary center  (due to the C2-methyl) and 

-branching
(the isopropyl group). This creates a neopentyl-like steric wall that severely retards nucleophilic attack during coupling and shields the amine during deprotection.

Status: Operational Subject: Overcoming Steric Hindrance & Racemization in


-Disubstituted Amino Acids
Lead Scientist:  Dr. Aris (Senior Application Specialist)

The Core Challenge: The "Steric Cliff"

Before troubleshooting, understand why your standard protocols fail. 2,3-Dimethyl-D-valine contains a quaternary


-carbon. In standard SPPS (Solid Phase Peptide Synthesis), the incoming activated amino acid must approach the N-terminus of the resin-bound peptide.
  • The Problem: The extra methyl group at position 2 locks the backbone into a rigid conformation and physically blocks the approach of the electrophile.

  • The Consequence: Standard EDC/DIC or HBTU couplings will result in <10% yield, even after 24 hours. Forcing conditions often leads to racemization (loss of the D-configuration) via oxazolone formation.

Troubleshooting Guide (Q&A Format)

Module A: Coupling Efficiency (The "Hard" Step)

User Question: I am trying to couple Fmoc-2,3-Dimethyl-D-valine onto a growing peptide chain, but the Kaiser test remains positive (incomplete coupling). I've tried HBTU/DIEA for 2 hours. What should I do?

Technical Diagnosis: HBTU is insufficient for quaternary amino acids. The activation kinetics are too slow, allowing the active ester to hydrolyze before the hindered amine can attack. You are facing a kinetic barrier, not a thermodynamic one.

Recommended Protocol: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . These reagents generate a more reactive ester (OBt or OAt) that is less sensitive to steric bulk.

Step-by-Step Workflow:

  • Reagent Swap: Use HATU (0.95 eq) or PyAOP (0.95 eq) relative to the amino acid.

  • Base Selection: Use HOAt (1.0 eq) as an additive to boost reaction rate and suppress racemization. Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is a weaker base but minimizes proton abstraction from the

    
    -carbon, reducing epimerization risk.
    
  • Microwave Assistance (Critical): Thermal energy is required to overcome the rotational barrier of the bulky side chain.

    • Temp: 75°C

    • Time: 2 x 10 minutes (Double Coupling is mandatory).

    • Power: 30W (Keep low to prevent side-chain degradation).

Visualization: The Coupling Decision Tree

CouplingLogic start Start: Coupling 2,3-Dimethyl-D-Val check1 Is the N-terminus hindered? (e.g., Pro, N-Me, or another bulky AA?) start->check1 method1 Method A: HATU + DIPEA (Room Temp, 2h) check1->method1 No (Gly, Ala) method2 Method B: PyAOP + Collidine (Microwave 75°C, 2x10min) check1->method2 Yes (Pro, Val, Ile) result Check Kaiser/Chloranil Test method1->result method2->result method3 Method C: Acid Fluoride Activation (Convert AA to fluoride, couple w/ DIEA) success Proceed to Capping result->success Negative (Clear) fail Incomplete? result->fail Positive (Blue) fail->method2 If Method A fails fail->method3 If Method B fails

Caption: Decision logic for selecting coupling conditions based on steric hindrance levels.

Module B: Preventing Racemization (The "Silent" Killer)

User Question: I achieved coupling, but HPLC analysis shows a split peak (diastereomers). My D-valine seems to have partially converted to L-valine. How do I stop this?

Technical Diagnosis: You are witnessing Oxazolone-mediated racemization . During activation, the carbonyl oxygen of the amino acid backbone attacks the activated ester, forming a 5-membered oxazolone ring. The


-proton on this ring is highly acidic and easily removed by base (DIPEA), destroying the chirality.

Mechanism & Solution: The steric bulk of the 2,3-dimethyl group increases the lifetime of the activated intermediate, giving it more time to racemize.

Corrective Actions:

  • Eliminate DIPEA: As mentioned in Module A, switch to Collidine or N-Methylmorpholine (NMM) .[1] These bases are sterically hindered and less basic, making them poor at abstracting the

    
    -proton but sufficient for the coupling reaction.
    
  • Use Oxyma Pure: Replace HOBt with Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). It creates a less reactive leaving group than OBt but suppresses racemization more effectively in hindered systems [1].

  • Pre-activation Limit: Do not pre-activate the amino acid for more than 30 seconds before adding it to the resin. Long pre-activation times favor oxazolone formation.

Data: Base vs. Racemization Rate

Base UsedpKa (approx)Racemization RiskCoupling Efficiency
DIPEA 10.75High High
TEA 10.75Very High Moderate
NMM 7.38LowModerate
Collidine 7.43Very Low High (Preferred)
Module C: Fmoc Deprotection (The "Hidden" Barrier)

User Question: After coupling the 2,3-dimethyl-D-valine, I cannot remove the Fmoc group to add the next amino acid. The reaction stalls.

Technical Diagnosis: The "neopentyl" steric wall works both ways. It blocks the amine from attacking the next acid, but it also blocks the base (piperidine) from extracting the proton on the Fmoc group required for beta-elimination. Standard 20% piperidine is too bulky and weak.

Recommended Protocol:

  • Use DBU: Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% Piperidine/DMF mixture. DBU is a non-nucleophilic superbase that significantly accelerates Fmoc removal [2].

  • Extended Time: Perform deprotection for 3 x 10 minutes (instead of standard 2 x 5 min).

  • Monitor UV: If you have an automated synthesizer, monitor the UV deprotection peak. Do not proceed until the peak returns to baseline.

Module D: Cyclization Side Reactions

User Question: I see a mass corresponding to [M-18] or a truncated peptide. What is happening?

Technical Diagnosis: This is likely Diketopiperazine (DKP) formation . Because the 2,3-dimethyl-D-valine induces a turn in the peptide backbone (conformational constraint), the N-terminal amine can bite back onto the ester linkage of the resin (especially with benzyl ester resins like Wang), cleaving the dipeptide off the resin as a cyclic byproduct.

Preventative Measures:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents the "back-biting" attack.

  • Tertiary Amine Linkers: Avoid standard Wang resin for C-terminal hindered amino acids.

Visualization: The DKP Trap

DKP_Mechanism Step1 Fmoc Removal (Free Amine) Step2 Conformational Turn (Due to Me-Val) Step1->Step2 Steric strain Step3 Nucleophilic Attack on Resin Linker Step2->Step3 Back-biting Result Cyclic DKP Byproduct (Peptide lost from resin) Step3->Result Cleavage

Caption: Mechanism of Diketopiperazine formation favored by sterically constrained amino acids.

Summary Protocol for 2,3-Dimethyl-D-Valine

For a 0.1 mmol scale synthesis:

  • Resin: 2-Chlorotrityl Chloride (Load < 0.5 mmol/g to reduce crowding).

  • Coupling Reagent: 0.4 mmol HATU + 0.4 mmol HOAt.

  • Base: 0.8 mmol Collidine (2,4,6-trimethylpyridine).

  • Conditions: Microwave at 75°C for 10 mins. Repeat once (Double Couple).

  • Deprotection: 20% Piperidine + 2% DBU in DMF (3 x 5 min).

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Wade, J. D., et al. (1991). "Use of DBU for Fmoc deprotection in the synthesis of difficult peptides." Australian Journal of Chemistry.

  • CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.

  • Albericio, F., &yman, S. A. (2018). "Coupling Reagents and Additives in Peptide Synthesis." Sigma-Aldrich Technical Guides.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,3-Dimethyl-D-valine (also known as


-methyl-D-valine)
CAS Registry Number:  55122-41-1 (generic for 

-methylvaline), specific enantiomer IDs vary. Chemical Structure: (R)-2-amino-2,3-dimethylbutanoic acid.

Introduction

Welcome to the Technical Support Center for sterically hindered non-proteinogenic amino acids. 2,3-Dimethyl-D-valine represents a unique synthetic challenge due to the quaternary


-carbon and the steric bulk of the adjacent isopropyl group. This structural congestion significantly impacts reaction kinetics, particularly in hydrolysis and protection steps.

This guide provides optimized protocols for both enantioselective synthesis (Schöllkopf method) and scalable industrial synthesis (Bucherer-Bergs with Resolution), along with troubleshooting for common failure modes.

Module 1: Method Selection & Strategy

Before beginning, select the synthesis route based on your scale and purity requirements.

SynthesisStrategy Start Start: Define Requirements Scale Target Scale? Start->Scale SmallScale Gram Scale (<100g) High ee% Required Scale->SmallScale High Purity LargeScale Kilo Scale (>1kg) Cost Sensitive Scale->LargeScale Bulk Schollkopf Route A: Schöllkopf Bis-Lactim Ether (Asymmetric Alkylation) SmallScale->Schollkopf Bucherer Route B: Bucherer-Bergs (Racemic Synthesis + Resolution) LargeScale->Bucherer Schollkopf_Pros Pros: >95% ee, No Resolution needed Cons: Expensive auxiliary, Cryogenic temps Schollkopf->Schollkopf_Pros Bucherer_Pros Pros: Cheap reagents, Scalable Cons: 50% max yield (resolution), Harsh hydrolysis Bucherer->Bucherer_Pros

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and enantiomeric excess (ee) requirements.

Module 2: Troubleshooting The Schöllkopf Route (High Purity)

This method utilizes the steric shielding of a chiral auxiliary (typically L-Valine) to direct the alkylation.[1] For 2,3-dimethyl-D-valine, the most efficient approach is alkylating the Valine-derived bis-lactim ether with Methyl Iodide (MeI).

Protocol Summary: Asymmetric Alkylation
ParameterOptimized ConditionReason
Substrate Bis-lactim ether of cyclo(L-Val-L-Val)Pre-installing the isopropyl group avoids the difficult alkylation with isopropyl halides later.[2]
Base

-Butyllithium (

-BuLi)
Essential for quantitative deprotonation at -78°C.
Electrophile Methyl Iodide (MeI)Small electrophile minimizes steric clash with the isopropyl group during attack.
Solvent THF (Anhydrous)Promotes the existence of the reactive enolate species.
Temperature -78°C (Lithiation)

-20°C (Alkylation)
Low temp prevents side reactions and maximizes diastereoselectivity.
Common Issues & Solutions

Q1: My diastereomeric excess (de) is lower than 95%. What went wrong?

  • Root Cause: Temperature fluctuation during the addition of

    
    -BuLi or the electrophile. The "leakage" occurs because the lithium enolate can equilibrate if the temperature rises above -40°C before the alkylation is complete.
    
  • Troubleshooting:

    • Ensure the internal probe temperature (not just the bath) is at -78°C during base addition.

    • Add MeI slowly to prevent exotherms.

    • Critical: Stir for at least 30-60 minutes at -78°C after base addition to ensure complete formation of the planar enolate before adding MeI.

Q2: The hydrolysis of the bis-lactim ether is incomplete, or I am losing my product.

  • Root Cause: The steric bulk of the gem-dimethyl/isopropyl group hinders the acid hydrolysis of the pyrazine ring.

  • Solution: Standard 0.25 N HCl is often insufficient.

    • Protocol Update: Use 0.5 N - 1.0 N TFA/water or dilute HCl in methanol. Stir for 2-3 days at room temperature rather than heating, which can cause racemization or degradation.

    • Purification: The auxiliary (L-Valine methyl ester) and product (2,3-dimethyl-D-valine methyl ester) must be separated via distillation or column chromatography immediately after hydrolysis.

Module 3: Troubleshooting The Bucherer-Bergs Route (Scale)

This route involves reacting Methyl Isopropyl Ketone with ammonium carbonate and cyanide to form a hydantoin, followed by hydrolysis and resolution.

Protocol Summary: Hydantoin Synthesis & Hydrolysis
StepReagentsCritical Parameter
Ring Formation Me-iPr-Ketone, (NH

)

CO

, KCN
Solvent: 50% EtOH/H

O. Temp: 60°C. Closed vessel to retain NH

.
Hydrolysis NaOH (aq) or Ba(OH)

Temp: 150-170°C (Autoclave). Atmospheric reflux will fail.
Resolution Acylase I (Aspergillus melleus)pH: 7.5-8.0. Temp: 37°C.
Common Issues & Solutions

Q3: The hydantoin intermediate (5-isopropyl-5-methylhydantoin) is not hydrolyzing. I see starting material after 24h reflux.

  • Root Cause: This is the classic "Thorpe-Ingold" or steric lock problem. The geminal substitution prevents the attack of hydroxide on the carbonyl carbons under standard conditions.

  • Solution: You must use high-pressure conditions.

    • Autoclave Protocol: Suspend the hydantoin in 3M NaOH (5-6 equivalents). Seal in a Teflon-lined autoclave. Heat to 160°C for 12-18 hours.

    • Alternative: Use Barium Hydroxide [Ba(OH)

      
      ]  at 150°C. Barium salts often precipitate the carbonate byproduct, driving the equilibrium forward.
      

Q4: How do I resolve the racemic mixture efficiently?

  • Strategy: Enzymatic Kinetic Resolution is superior to chemical crystallization for this molecule due to the solubility profiles.

  • Protocol:

    • Acetylate the racemic amino acid (Ac

      
      O, NaOH) to form N-Acetyl-DL-2,3-dimethylvaline.
      
    • Dissolve in water, adjust pH to 7.8 with LiOH (Lithium salts often have better solubility than Na/K for these hydrophobic amino acids).

    • Add Acylase I (from Aspergillus melleus or porcine kidney).

    • Incubate at 37°C. The enzyme specifically hydrolyzes the L-isomer to the free amino acid, leaving the N-Acetyl-D-isomer untouched.

    • Separation: Acidify the mixture. The N-Acetyl-D-valine (your target precursor) will precipitate or can be extracted into ethyl acetate, while the free L-amino acid remains in the aqueous phase.

    • Final Step: Hydrolyze the N-Acetyl-D-valine with 6M HCl (reflux, 4h) to get pure 2,3-Dimethyl-D-valine.

Module 4: Visualization of the Steric Challenge

The following diagram illustrates why the hydrolysis step in the Bucherer-Bergs route is the process bottleneck and how the Schöllkopf auxiliary controls stereochemistry.

ReactionMechanisms cluster_Schollkopf Schöllkopf Steric Control cluster_Hydantoin Hydantoin Hydrolysis Barrier BisLactim Bis-Lactim Enolate (Planar) Auxiliary Isopropyl Group (Blocks Top Face) BisLactim->Auxiliary Electrophile Me-I Attack (Bottom Face Only) BisLactim->Electrophile Directed Attack Auxiliary->Electrophile Steric Repulsion Product_S Trans-Alkylation High ee% Electrophile->Product_S Hydantoin 5-iPr-5-Me-Hydantoin StericWall Steric Shielding (iPr + Me) Hydantoin->StericWall Hydroxide OH- Attack Hydroxide->StericWall Blocked at 100°C Autoclave High Temp/Pressure (Overcomes Barrier) Hydroxide->Autoclave Activation OpenRing Amino Acid Salt Autoclave->OpenRing Successful Hydrolysis

Figure 2: Mechanistic comparison showing the steric shielding in Schöllkopf alkylation (advantageous) vs. Hydantoin hydrolysis (disadvantageous).

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of

    
    -Methyl- 
    
    
    
    -amino Acids by Alkylation of the Lactim Ether of Cyclo-(L-alanine-L-valine). Angewandte Chemie International Edition, 20(9), 798-799.
  • Ager, D. J., & Fotheringham, I. G. (2000). Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development, 3(6), 776-781.
  • Groth, U., & Schöllkopf, U. (1982). Asymmetric synthesis of -methyl amino acids via metallated bis-lactim ethers of cyclo-(L-val-Gly) and cyclo-(L-val-Ala). Synthesis, 1982(10), 868-870.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Foundational text on hydrolysis conditions).

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Methyl Iodide, Cyanides, and strong bases before handling.

Sources

Technical Support Center: 2,3-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the stability and storage of 2,3-Dimethyl-D-valine for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for handling 2,3-Dimethyl-D-valine. This document offers a blend of established scientific principles and practical, field-tested advice to ensure the integrity of your experiments and drug development processes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2,3-Dimethyl-D-valine, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) 1. Hygroscopicity: Absorption of moisture from the atmosphere. 2. Degradation: Chemical breakdown due to improper storage (e.g., exposure to light, elevated temperature).1. Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use. 2. Review storage conditions against the recommendations in this guide. If degradation is suspected, perform analytical tests (e.g., HPLC, LC-MS) to assess purity.
Inconsistent experimental results 1. Compound Degradation: Use of a degraded stock of 2,3-Dimethyl-D-valine. 2. Inaccurate Concentration: Weighing errors or incomplete dissolution. 3. Solution Instability: Degradation of the compound in the chosen solvent over time.1. Use a fresh, properly stored batch of the compound. 2. Verify the calibration of your balance. Ensure complete dissolution by vortexing or sonication. 3. Prepare solutions fresh before each experiment. If solutions need to be stored, refer to the solution stability data in this guide.
Poor solubility in a specific solvent 1. Incorrect Solvent Choice: 2,3-Dimethyl-D-valine has specific solubility characteristics. 2. Low Temperature: Solubility can decrease at lower temperatures. 3. pH of the Solution: The protonation state of the molecule can affect its solubility.1. Refer to the solubility data provided. N,N-Dimethyl-L-valine is soluble in solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[1] 2. Gently warm the solution or use sonication to aid dissolution. 3. Adjust the pH of the solution. The carboxylic acid and tertiary amine groups have different pKa values, influencing solubility at various pH levels.
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) 1. Degradation Products: The compound may have degraded due to stress factors. 2. Impurities from Synthesis: Residual starting materials or by-products from the manufacturing process. 3. Contamination: Introduction of foreign substances during handling.1. Compare the chromatogram to a reference standard of known purity. Consider potential degradation pathways such as hydrolysis or oxidation. 2. Obtain a certificate of analysis from the supplier to identify known impurities. 3. Review laboratory procedures to identify and eliminate potential sources of contamination.

Section 2: Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid 2,3-Dimethyl-D-valine?

A1: For long-term stability, solid 2,3-Dimethyl-D-valine should be stored at room temperature.[2][3] Under these conditions, it is expected to be stable for at least three years.[3] To prevent moisture absorption, it is crucial to keep the container tightly sealed and in a dry, well-ventilated area.[4][5]

Q2: How should I store solutions of 2,3-Dimethyl-D-valine?

A2: The stability of 2,3-Dimethyl-D-valine in solution is dependent on the solvent and storage temperature. For optimal stability, it is recommended to store solutions at -80°C or -20°C.[2][3] At -80°C, solutions are generally stable for up to two years, while at -20°C, they are stable for up to one year.[2][3] It is best practice to prepare fresh solutions for critical experiments to avoid any potential degradation.

Q3: Is 2,3-Dimethyl-D-valine sensitive to light?

Stability and Degradation

Q4: What are the likely degradation pathways for 2,3-Dimethyl-D-valine?

A4: Based on its chemical structure, which includes a tertiary amine and a carboxylic acid, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide-like character of the N,N-dimethylamino group is minimal, but under strong acidic or basic conditions and elevated temperatures, hydrolysis of the carboxylic acid ester (if derivatized) or other reactions could occur.[6]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be influenced by exposure to air (oxygen), oxidizing agents, and light.

Q5: What are the potential degradation products I should look for?

A5: Potential degradation products could include the N-oxide of 2,3-Dimethyl-D-valine from oxidation. Under forced degradation conditions, other products might be observed. It is recommended to use analytical techniques like LC-MS to identify and characterize any degradation products that may form under specific stress conditions.

Experimental Best Practices

Q6: How can I perform a simple stability check on my sample of 2,3-Dimethyl-D-valine?

A6: A straightforward approach is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. You can compare a chromatogram of your current sample against a previously recorded chromatogram of a fresh sample or a reference standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Q7: Are there any known incompatibilities with other common laboratory reagents?

A7: 2,3-Dimethyl-D-valine should be stored away from strong oxidizing agents and strong acids or bases, as these can promote degradation.[4]

Section 3: Quantitative Data Summary

ParameterConditionRecommended ValueShelf Life
Storage (Solid) Room TemperatureTightly sealed, dry, well-ventilated≥ 3 years[3]
Storage (In Solution) -20°CIn a suitable solvent1 year[2][3]
-80°CIn a suitable solvent2 years[2][3]
Solubility DMSO5 mg/mL[1]N/A
Ethanol10 mg/mL[1]N/A
DMF10 mg/mL[1]N/A
PBS (pH 7.2)10 mg/mL[1]N/A

Section 4: Experimental Protocol - Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2,3-Dimethyl-D-valine to identify potential degradation products and assess its stability under various stress conditions.

Objective: To evaluate the stability of 2,3-Dimethyl-D-valine under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 2,3-Dimethyl-D-valine

  • HPLC grade water

  • HPLC grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2,3-Dimethyl-D-valine in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize significant degradation products using LC-MS.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Identify and quantify the major degradation products.

Section 5: Visualizations

Degradation_Pathway 2,3-Dimethyl-D-valine 2,3-Dimethyl-D-valine N-oxide of 2,3-Dimethyl-D-valine N-oxide of 2,3-Dimethyl-D-valine 2,3-Dimethyl-D-valine->N-oxide of 2,3-Dimethyl-D-valine Oxidation (O₂, H₂O₂) Hydrolysis Products Hydrolysis Products 2,3-Dimethyl-D-valine->Hydrolysis Products Hydrolysis (Acid/Base, Heat)

Caption: Potential degradation pathways of 2,3-Dimethyl-D-valine.

Troubleshooting_Workflow cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Experimental Results CheckPurity Assess Purity of 2,3-Dimethyl-D-valine Start->CheckPurity CheckSolution Evaluate Solution Preparation and Stability CheckPurity->CheckSolution Purity Confirmed UseFresh Use Freshly Weighed Compound CheckPurity->UseFresh Degradation Suspected PrepareFresh Prepare Fresh Solution CheckSolution->PrepareFresh Solution Instability Likely ReviewProtocol Review Experimental Protocol CheckSolution->ReviewProtocol Solution Stable

Caption: Workflow for troubleshooting inconsistent experimental results.

References

  • American Pharmaceutical Review. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ACS Publications. (2026). Nonconventional Luminescent Biomacromolecules with Efficient Dilute-Solution Emission for Lipid Droplet Imaging. Biomacromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) ASCORBIС ACID DEGRADATION IN N, N-DIMETHYLFORMAMIDE SOLUTIONS. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Retrieved from [Link]

  • PubMed. (1982). N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. Journal of Chromatography. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (2015). Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate - A Kinetic Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • NTNU Open. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]

Sources

Technical Support Center: Stereocontrol in 2,3-Dimethyl-D-valine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Document ID: TSC-AAS-2026-003 Last Updated: February 3, 2026

Introduction

Welcome to the Technical Support Center for advanced amino acid synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of sterically hindered, non-proteinogenic amino acids such as 2,3-Dimethyl-D-valine. The presence of two adjacent stereocenters, one of which is a quaternary carbon, presents a significant synthetic challenge, primarily the control of stereochemistry and the prevention of racemization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during the synthesis of 2,3-Dimethyl-D-valine and related β-branched α-amino acids. Our goal is to equip you with the foundational knowledge and practical solutions to achieve high diastereoselectivity and enantiomeric purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization so critical in the synthesis of 2,3-Dimethyl-D-valine?

A1: In pharmaceutical and biological applications, typically only one enantiomer of a chiral molecule exhibits the desired therapeutic effect. The other enantiomer might be inactive or, in some cases, cause adverse effects.[1] 2,3-Dimethyl-D-valine is a chiral molecule with a specific three-dimensional arrangement that is crucial for its biological activity. Racemization leads to the formation of a mixture of stereoisomers, which reduces the yield of the desired active compound and necessitates challenging and often costly purification steps to separate the unwanted isomers.

Q2: What are the primary causes of racemization during the synthesis of α,β-disubstituted α-amino acids?

A2: Racemization in amino acid synthesis, particularly for those with substituents on the α-carbon, primarily occurs through mechanisms that involve the temporary removal of the α-proton.[1] The key pathways are:

  • Direct Enolization: Under basic conditions, the proton on the α-carbon can be abstracted to form a planar enolate intermediate. Subsequent reprotonation is often not stereospecific, leading to a mixture of enantiomers or diastereomers.[1]

  • Azlactone (Oxazolone) Formation: During the activation of the carboxyl group of an N-acyl amino acid, an intermediate known as an azlactone can form. The α-proton of this azlactone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity upon reprotonation.

Q3: What are the most effective strategies for the stereoselective synthesis of 2,3-Dimethyl-D-valine?

A3: The synthesis of enantiomerically pure α,β-disubstituted amino acids like 2,3-Dimethyl-D-valine typically relies on asymmetric synthesis strategies. Some of the most robust methods include:

  • Chiral Auxiliaries: This is a widely used and reliable method where a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[2] For the synthesis of 2,3-Dimethyl-D-valine, chiral oxazolidinones (Evans auxiliaries) or bis-lactim ethers (Schöllkopf method) are particularly effective.[3][4]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from natural sources to construct the target molecule.

  • Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of a reaction is a powerful strategy. For instance, asymmetric hydrogenation of a suitable prochiral precursor can yield the desired stereoisomer.

Troubleshooting Guide

Problem 1: Low Diastereomeric Excess (d.e.) in the Key Alkylation Step

You've performed the diastereoselective alkylation of your chiral glycine enolate equivalent, but analysis of the crude product shows a low diastereomeric excess.

Potential Cause Recommended Solution Scientific Rationale
Incomplete Enolate Formation - Ensure the use of a sufficiently strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).- Use a slight excess of the base (1.05-1.1 equivalents).- Allow sufficient time for deprotonation at low temperature (-78 °C) before adding the electrophile.Incomplete deprotonation means that unreacted starting material is present when the electrophile is added, leading to a non-stereoselective background reaction. A strong, sterically hindered base is crucial for clean and complete enolate formation.
Incorrect Reaction Temperature - Maintain a consistently low temperature (-78 °C is standard) throughout the deprotonation and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath.Higher temperatures can lead to decreased diastereoselectivity. The transition states leading to the different diastereomers are closer in energy at higher temperatures, reducing the energy difference that dictates the stereochemical outcome.
Suboptimal Solvent Choice - Anhydrous tetrahydrofuran (THF) is the most commonly used and generally optimal solvent for these reactions.- Ensure the solvent is rigorously dried and deoxygenated before use.The solvent plays a critical role in solvating the metal cation of the enolate, which in turn influences the aggregation state and reactivity of the enolate. Traces of water will quench the enolate and lead to side reactions.
Poor Electrophile Reactivity - Use a highly reactive electrophile (e.g., methyl iodide or ethyl iodide).- If using a less reactive electrophile, consider the use of an additive like HMPA (use with caution due to toxicity) or DMPU to increase the reactivity of the enolate.A slow reaction with the electrophile can allow for enolate equilibration or decomposition, which can erode the diastereoselectivity.
Problem 2: Racemization Observed After Removal of the Chiral Auxiliary

You've successfully performed the diastereoselective alkylation and isolated the desired diastereomer. However, after cleaving the chiral auxiliary, you find that the final 2,3-Dimethyl-D-valine product has a low enantiomeric excess (e.e.).

Potential Cause Recommended Solution Scientific Rationale
Harsh Hydrolysis Conditions - For Evans oxazolidinone auxiliaries, consider milder hydrolysis conditions such as lithium hydroperoxide (LiOOH) or hydrolysis with aqueous HCl at moderate temperatures instead of reflux.[1]- For Schöllkopf bis-lactim ethers, mild acidic hydrolysis is typically sufficient.The α-proton of the newly formed amino acid is still susceptible to abstraction, especially under harsh acidic or basic conditions at elevated temperatures. Milder cleavage conditions minimize the risk of epimerization at the α-center.
Product Instability During Workup/Purification - Ensure that all workup and purification steps are performed under neutral or mildly acidic conditions.- Avoid prolonged exposure to strong acids or bases.- Keep the product at low temperatures whenever possible.The final amino acid product itself can be prone to racemization under certain pH and temperature conditions.[1] Careful handling during isolation and purification is crucial to preserve its stereochemical integrity.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol outlines a general procedure for the diastereoselective methylation of an N-propanoyl-oxazolidinone derived from L-valinol, a key step in the synthesis of a precursor to 2,3-Dimethyl-D-valine.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-isopropyloxazolidin-2-one in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add propanoyl chloride (1.1 eq.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyl-oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of LDA (1.05 eq.) in THF dropwise and stir for 30-60 minutes to ensure complete formation of the Z-enolate.

  • Add methyl iodide (1.2 eq.) and allow the reaction to proceed at -78 °C until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of hydrogen peroxide (4 eq.) followed by an aqueous solution of lithium hydroxide (2 eq.).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer after basification.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Objective: To determine the enantiomeric purity of the final 2,3-Dimethyl-D-valine product.

Step 1: Derivatization (if necessary)

  • The primary amine of 2,3-Dimethyl-D-valine may need to be derivatized to enable separation on a chiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common derivatizing agent.[1]

  • Dissolve a small amount of the amino acid in a suitable solvent (e.g., acetone/water).

  • Add a solution of Marfey's reagent and a mild base (e.g., sodium bicarbonate) and heat gently.

  • After the reaction is complete, quench and extract the derivatized product.

Step 2: HPLC Analysis

  • Column: Select an appropriate chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: Use an isocratic or gradient mixture of solvents, typically acetonitrile and a buffered aqueous solution (e.g., triethylammonium acetate).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's adducts).

  • Sample Preparation: Dissolve the derivatized amino acid in the mobile phase and filter through a 0.22 µm syringe filter.

  • Injection and Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e. % = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100).

Visualizations

Stereoselective_Alkylation_Workflow cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Alkylation cluster_Step3 Step 3: Auxiliary Cleavage Start N-Acyl Chiral Auxiliary Base Strong Base (e.g., LDA) -78 °C, Anhydrous THF Start->Base Deprotonation Enolate Chiral Enolate Intermediate Base->Enolate Electrophile Electrophile (e.g., CH3I) -78 °C Enolate->Electrophile Stereoselective Attack Alkylated_Product Diastereomerically Enriched Product Electrophile->Alkylated_Product Cleavage Mild Hydrolysis (e.g., LiOOH) Alkylated_Product->Cleavage Final_Product Enantiopure 2,3-Dimethyl-D-valine Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Asymmetric Synthesis via Chiral Auxiliary.

Racemization_Pathways cluster_Direct_Enolization Direct Enolization Pathway cluster_Azlactone_Formation Azlactone Formation Pathway Chiral_AA Chiral α-Amino Acid Derivative Base_DE Base Chiral_AA->Base_DE α-Proton Abstraction Planar_Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Base_DE->Planar_Enolate Protonation Non-stereospecific Protonation Planar_Enolate->Protonation Racemic_Mixture_DE Racemic/Epimerized Product Protonation->Racemic_Mixture_DE N_Acyl_AA N-Acyl Amino Acid Activation Carboxyl Activation (e.g., with DCC) N_Acyl_AA->Activation Azlactone Azlactone Intermediate Activation->Azlactone Base_AZ Base Azlactone->Base_AZ Highly Acidic α-Proton Racemic_Azlactone Racemized Azlactone Base_AZ->Racemic_Azlactone Hydrolysis Hydrolysis Racemic_Azlactone->Hydrolysis Racemic_Mixture_AZ Racemic Amino Acid Hydrolysis->Racemic_Mixture_AZ

Caption: Key Mechanisms of Racemization in Amino Acid Synthesis.

References

  • BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives.
  • Merck. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dimethyl-D-valine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this non-proteinogenic amino acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its stereospecific synthesis and scale-up.

Introduction

2,3-Dimethyl-D-valine, a sterically hindered amino acid, presents unique challenges in its synthesis, particularly concerning stereocontrol and scalability. Its structural complexity, with two adjacent chiral centers, demands precise control over reaction conditions to achieve high diastereoselectivity and enantioselectivity. This guide offers practical solutions to common issues encountered during its preparation, drawing from established principles in asymmetric synthesis and industrial process chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of 2,3-Dimethyl-D-valine?

The primary hurdles in synthesizing 2,3-Dimethyl-D-valine are:

  • Stereocontrol: Achieving the desired (2R, 3S) or (2R, 3R) stereochemistry with high purity is the foremost challenge due to the presence of two contiguous stereocenters. The formation of diastereomers complicates purification and reduces the overall yield of the desired product.

  • Steric Hindrance: The presence of three methyl groups around the α-carbon creates significant steric bulk, which can impede the efficiency of bond formation and require more forcing reaction conditions. This can lead to side reactions and decomposition.

  • Purification: The separation of the desired diastereomer from other stereoisomers can be challenging due to their similar physical properties, often necessitating specialized chromatographic techniques or multiple recrystallizations.[1][2]

  • Scalability: Translating a laboratory-scale synthesis to an industrial process can be difficult. Reactions that are manageable on a small scale may present unforeseen challenges in heat transfer, mixing, and purification at a larger scale.

Q2: Which synthetic strategies are generally employed for preparing β-methyl-α-amino acids like 2,3-Dimethyl-D-valine?

Several asymmetric synthesis strategies can be adapted for 2,3-Dimethyl-D-valine:

  • Chiral Auxiliary-Mediated Synthesis: This is a robust method where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones are commonly used for achieving high diastereoselectivity in alkylation reactions.[3]

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity. While highly efficient, identifying a suitable catalyst for a sterically demanding substrate like 2,3-Dimethyl-D-valine can be challenging.

  • Resolution of Racemic Mixtures: This classic method involves synthesizing a racemic mixture of the amino acid and then separating the enantiomers using a chiral resolving agent, such as a derivative of tartaric acid.[4][5][6] While often reliable, this method is less atom-economical as it discards at least half of the material.

Q3: How can I effectively monitor the progress and stereochemical outcome of the synthesis?

Monitoring the reaction is crucial for optimization. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is indispensable for determining the enantiomeric and diastereomeric purity of the product.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can often be used to determine the diastereomeric ratio by integrating the signals of diastereotopic protons or carbons.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of 2,3-Dimethyl-D-valine, with a focus on a plausible synthetic route involving a chiral auxiliary-based alkylation followed by resolution.

Problem 1: Low Diastereoselectivity in the Alkylation Step

Symptoms:

  • NMR analysis of the crude product shows a nearly 1:1 mixture of diastereomers.

  • Chiral HPLC analysis confirms poor diastereomeric excess (d.e.).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Chiral Auxiliary Ensure the correct enantiomer of the chiral auxiliary (e.g., Evans' oxazolidinone) is used to obtain the desired product stereochemistry. The purity of the auxiliary is also critical.
Suboptimal Reaction Temperature Alkylation reactions are often highly temperature-sensitive. Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance diastereoselectivity by favoring the more ordered transition state.[3]
Inappropriate Base or Solvent The choice of base and solvent can influence the geometry of the enolate and the transition state. Screen different bases (e.g., LDA, LHMDS, KHMDS) and solvents (e.g., THF, diethyl ether) to optimize the diastereomeric ratio.[7]
Epimerization The α-carbon of the product can be prone to epimerization under basic conditions. Ensure the reaction is quenched promptly and carefully, followed by a controlled acidic work-up to neutralize the base.
Problem 2: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is consistently low.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress closely using TLC or HPLC to ensure the complete consumption of the starting material. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary, but be mindful of potential side reactions.
Steric Hindrance The steric bulk of the substrate may necessitate the use of a more reactive electrophile or a less sterically demanding base. Consider using a more reactive methylating agent if methylation is the issue.
Side Reactions Competing side reactions can consume starting materials and reduce the yield. Adjusting reaction conditions such as temperature and pH can help to disfavor these unwanted pathways. Ensure the purity of all reagents and solvents.
Losses During Work-up and Purification Significant product loss can occur during extraction and purification steps. Optimize the extraction procedure and consider alternative purification methods like flash chromatography with a carefully selected solvent system.
Problem 3: Difficulty in Separating Diastereomers

Symptoms:

  • Co-elution of diastereomers during column chromatography.

  • Broad or overlapping peaks in HPLC analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Similar Polarity of Diastereomers Diastereomers can have very similar polarities, making their separation by standard silica gel chromatography difficult.[1]
Optimize Chromatography: Experiment with different solvent systems, including multi-component eluents, to maximize the separation. The use of a high-performance flash chromatography system can also improve resolution.
Derivatization: In some cases, derivatizing the mixture to a different compound can increase the polarity difference between the diastereomers, facilitating separation. The derivatives can then be converted back to the desired product.
Recrystallization: If the product is crystalline, fractional recrystallization can be a powerful technique for separating diastereomers. A thorough screening of solvents is often necessary to find the optimal conditions.
Problem 4: Challenges in Chiral Resolution

Symptoms:

  • Poor separation of enantiomers after forming diastereomeric salts.

  • Low yield of the desired enantiomer after resolution.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Resolving Agent The choice of resolving agent is critical. For amino acids, derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid) are often effective.[4][5][6] It may be necessary to screen several resolving agents to find one that forms well-defined, easily separable diastereomeric salts.
Suboptimal Crystallization Conditions The solvent, temperature, and concentration are key parameters for successful crystallization. A systematic screening of these conditions is essential. Seeding the solution with a crystal of the desired diastereomeric salt can sometimes induce crystallization.
Incomplete Salt Formation or Cleavage Ensure that the stoichiometry of the resolving agent is correct and that the salt formation reaction goes to completion. Similarly, ensure complete cleavage of the resolved diastereomeric salt to recover the enantiopure amino acid.

Experimental Protocols

Proposed Synthetic Workflow for 2,3-Dimethyl-D-valine

The following diagram outlines a plausible workflow for the synthesis of 2,3-Dimethyl-D-valine, which forms the basis for the troubleshooting guide.

G cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage of Chiral Auxiliary cluster_3 Step 4: Chiral Resolution A Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) C N-Acyl Oxazolidinone A->C B Acylating Agent (e.g., 2,3-dimethylbutyryl chloride) B->C D N-Acyl Oxazolidinone C->D G Alkylated Product (Diastereomeric Mixture) D->G E Base (e.g., LDA) E->G F Electrophile (e.g., Methyl Iodide) F->G H Alkylated Product G->H J Racemic 2,3-Dimethyl-valine H->J I Hydrolysis (e.g., LiOH/H2O2) I->J K Racemic 2,3-Dimethyl-valine J->K M Diastereomeric Salt Formation & Separation K->M L Resolving Agent (e.g., L-DBTA) L->M N Acid/Base Treatment M->N O 2,3-Dimethyl-D-valine N->O

Caption: Proposed synthetic workflow for 2,3-Dimethyl-D-valine.

General Protocol for Chiral Resolution of a Racemic Amino Acid

This protocol is a general guideline and may require optimization for 2,3-Dimethyl-D-valine.

  • Dissolution: Dissolve the racemic amino acid (1 equivalent) in a suitable solvent (e.g., a mixture of ethanol and water).

  • Addition of Resolving Agent: Add the chiral resolving agent (e.g., L-dibenzoyltartaric acid, 0.5-1.0 equivalents) to the solution. Gentle heating may be required to achieve complete dissolution.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Determine the diastereomeric purity of the crystalline salt using HPLC or by measuring the specific rotation.

  • Recrystallization (if necessary): If the purity is not satisfactory, recrystallize the salt from a suitable solvent system.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add an acid or base to break the salt and precipitate either the resolving agent or the free amino acid.

  • Purification: Isolate the desired enantiomerically pure amino acid by filtration or extraction and purify further by recrystallization or ion-exchange chromatography.

Troubleshooting Decision Tree

G Start Synthesis Issue Encountered LowYield Low Yield Start->LowYield PoorStereo Poor Stereoselectivity Start->PoorStereo PurificationProb Purification Problems Start->PurificationProb IncompleteReaction Check reaction time/temp. Consider stronger reagents. LowYield->IncompleteReaction Incomplete Reaction? SideReactions Adjust conditions (pH, temp). Purify reagents. LowYield->SideReactions Side Reactions? WorkupLoss Optimize extraction. Minimize transfers. LowYield->WorkupLoss Loss during workup? WrongAuxiliary Verify auxiliary enantiomer and purity. PoorStereo->WrongAuxiliary Incorrect Auxiliary/Catalyst? BadTemp Lower reaction temperature. PoorStereo->BadTemp Suboptimal Temperature? BadSolvent Screen different solvents and bases. PoorStereo->BadSolvent Wrong Solvent/Base? CoElution Optimize chromatography. Try recrystallization. PurificationProb->CoElution Diastereomers co-elute? PoorResolution Screen resolving agents. Optimize crystallization. PurificationProb->PoorResolution Poor chiral resolution?

Caption: Troubleshooting decision tree for common synthesis problems.

References

  • CN102070473B - Method for synthesizing D-valine - Google Patents.
  • Synthesis of 2,3-dimethyl-1-butene - PrepChem.com. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]

  • Sci-Hub. Available at: [Link]

  • CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents.
  • New method for preparation of D-valine - ResearchGate. Available at: [Link]

  • Resurrecting essential amino acid biosynthesis in mammalian cells - eLife. Available at: [Link]

  • Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones - ACS Publications. Available at: [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. Available at: [Link]

  • Engineering of microbial cells for L-valine production: challenges and opportunities - PMC. Available at: [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - J-Stage. Available at: [Link]

  • First Highly Diastereoselective Synthesis of syn α-Methyl β-Fluoroalkyl β-Amino Esters | Organic Letters - ACS Publications. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. Available at: [Link] Macmillan-Group-Reading-List-Asymmetric-Synthesis-Enabled-by-Metal-Free-Catalysis.pdf

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - NIH. Available at: [Link]

  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation | ACS Catalysis. Available at: [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio- catalytic Dynamic Kinetic Resolution - ChemRxiv. Available at: [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • New Amino Acids for the Topographical Control of Peptide Conformation: Synthesis of All the Isomers of .alpha.,.beta.-Dimethylphenylalanine and .alpha.,.beta.-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid of High Optical Purity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric synthesis - Institut Ruđer Bošković. Available at: [Link]

  • Synthesis of α,β-diamino acid derivatives by acid-catalyzed Aza-Michael addition of N-phthalyldehydroalanine with different amine - Taylor & Francis. Available at: [Link]

  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids - ResearchGate. Available at: [Link]

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Technical Support Center: Analysis of Impurities in 2,3-Dimethyl-D-valine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3-Dimethyl-D-valine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this non-standard amino acid. As a critical component in various synthetic pathways, ensuring the purity of 2,3-Dimethyl-D-valine is paramount for the safety and efficacy of the final product. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the likely impurities in a sample of 2,3-Dimethyl-D-valine?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis for D-amino acids involves the resolution of a racemic mixture. For instance, a synthesis starting from isobutyraldehyde could introduce specific impurities.[1] Potential impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (e.g., isobutyraldehyde), intermediates (e.g., 2-amino-3-methyl-butanenitrile), and reagents used in the synthesis (e.g., resolving agents like dibenzoyl-L-tartaric acid).[1]

  • Stereoisomers: The most significant chiral impurity is the L-enantiomer, 2,3-Dimethyl-L-valine. Its presence must be carefully controlled, often to levels below 0.1%.[2]

  • Degradation Products: Impurities can form during storage or through exposure to stress conditions like heat, light, or pH extremes.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetone, water) may remain in the final product.[1]

Q2: Which analytical techniques are most suitable for analyzing these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for identifying and quantifying non-volatile organic impurities, including process-related impurities and the L-enantiomer.[3] Reverse-phase HPLC is particularly powerful.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents.[4] Because amino acids are non-volatile, a derivatization step is required to analyze them and related non-volatile impurities by GC.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structure elucidation of unknown impurities detected by other techniques.[7][8][9] It is also a powerful quantitative method (qNMR) that can be used for purity assessment without a specific reference standard for the impurity.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities at low levels.[3]

Q3: What are the typical regulatory expectations for impurity analysis?

A3: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The key guideline, ICH Q2(R1) "Validation of Analytical Procedures," outlines the requirements for validating your analytical methods.[11][12][13] The objective is to demonstrate that your method is suitable for its intended purpose, which includes demonstrating specificity, linearity, accuracy, precision, and robustness.[11][13][14] For impurities, you must also determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Overall Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a 2,3-Dimethyl-D-valine sample.

Impurity Analysis Workflow cluster_0 Phase 1: Screening & Detection cluster_1 Phase 2: Identification cluster_2 Phase 3: Quantification & Reporting Sample 2,3-Dimethyl-D-valine Sample HPLC_Screen HPLC-UV/DAD Screening (Primary Analysis) Sample->HPLC_Screen GC_MS_Screen Headspace GC-MS (Residual Solvents) Sample->GC_MS_Screen Known_Impurity Known Impurity Detected HPLC_Screen->Known_Impurity Compare to Ref. Std. Unknown_Impurity Unknown Impurity Detected HPLC_Screen->Unknown_Impurity No Match Quantify Quantify Impurities (Validated HPLC/GC Method) GC_MS_Screen->Quantify Known_Impurity->Quantify LC_MS_ID LC-MS Analysis (Mass Identification) Unknown_Impurity->LC_MS_ID NMR_Elucidation Fraction Collection & NMR (Structure Elucidation) LC_MS_ID->NMR_Elucidation NMR_Elucidation->Quantify Synthesize Std. or use qNMR Report Final Report (Purity, Impurity Profile) Quantify->Report

Caption: High-level workflow for impurity analysis.

Section 2: Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during analysis.

HPLC Troubleshooting

High-Performance Liquid Chromatography is the cornerstone of impurity analysis for non-volatile compounds.

Q: My peaks are tailing. What is the cause and how do I fix it?

A: Peak tailing for an amino acid is often caused by secondary interactions between the basic amine group and acidic residual silanols on the silica-based column packing.

  • Causality: Standard silica (Type A) has a higher concentration of acidic silanol groups. Your positively charged analyte can interact with these negatively charged sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Solutions:

    • Switch to a High-Purity Column: Use a modern, high-purity silica column (Type B) or a column with a polar-embedded phase. These columns have fewer accessible silanols, minimizing secondary interactions.[15]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the analyte.

    • Increase Buffer Concentration: A higher ionic strength buffer can help shield the charged interactions between the analyte and the stationary phase.[15]

    • Use a Competing Base (Use with Caution): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites. Warning: TEA is not suitable for LC-MS applications as it is a strong ion-suppressing agent.

Q: I am seeing ghost peaks or peaks in my blank injection. What's wrong?

A: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection.

  • Causality: If a previous sample was highly concentrated, or if components from the mobile phase or sample solvent are less soluble in the mobile phase, they can accumulate on the column or in the injector and elute in subsequent runs.

  • Solutions:

    • Clean the Injection System: Run a strong needle wash protocol. Use a wash solvent that is stronger than your mobile phase (e.g., if using methanol/water, wash with isopropanol or acetonitrile).

    • Check Your Mobile Phase and Solvents: Ensure high-purity (HPLC or MS-grade) solvents are used. Contamination can arise from bacterial growth or degradation of mobile phase additives.[15]

    • Implement a Column Wash: After a sequence of samples, run a gradient that goes to a high percentage of a strong organic solvent to flush strongly retained compounds from the column.

Q: My retention times are drifting and not reproducible. Why?

A: Retention time drift is usually caused by changes in the mobile phase composition, flow rate, or column temperature.[16]

  • Causality: The equilibrium between the stationary phase and mobile phase is sensitive to environmental and system conditions. A small change in solvent composition, a leak causing a flow rate drop, or temperature fluctuations will alter this equilibrium and affect retention times.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes.[16]

    • Thermostat Your Column: Use a column oven to maintain a constant, stable temperature.

    • Prepare Fresh Mobile Phase: Volatile organic solvents can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily.

    • Check for Leaks: Systematically inspect fittings and pump seals for any signs of leaks, which can cause the flow rate to fluctuate.

HPLC Troubleshooting Decision Tree

HPLC Troubleshooting Start Problem Detected PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Drift? Start->Retention Pressure Pressure Anomaly? Start->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split/Double Peaks PeakShape->Split Yes Drifting Drifting Retention->Drifting Yes NoRetention No Retention Retention->NoRetention Yes HighP Pressure Too High Pressure->HighP High LowP Pressure Too Low Pressure->LowP Low Sol_Tailing Cause: Secondary Interactions Solution: Lower pH, Use Type B Column Tailing->Sol_Tailing Sol_Fronting Cause: Overload, Wrong Sample Solvent Solution: Dilute Sample, Inject in Mobile Phase Fronting->Sol_Fronting Sol_Split Cause: Column Contamination/Void Solution: Flush/Backflush Column, Replace Column Split->Sol_Split Sol_Drifting Cause: Temp/Mobile Phase Fluctuation Solution: Use Column Oven, Fresh Mobile Phase Drifting->Sol_Drifting Sol_NoRetention Cause: Mobile Phase too Strong Solution: Decrease % Organic, Check pH NoRetention->Sol_NoRetention Sol_HighP Cause: Blockage (Frit, Column) Solution: Filter Samples, Backflush, Replace Frit HighP->Sol_HighP Sol_LowP Cause: Leak, Pump Malfunction Solution: Check Fittings, Service Pump LowP->Sol_LowP

Caption: Decision tree for common HPLC issues.

GC-MS Troubleshooting

GC-MS is critical for identifying volatile impurities like residual solvents.

Q: I am analyzing for process-related impurities by GC-MS but see no peaks for my analyte or related substances. Why?

A: 2,3-Dimethyl-D-valine and its non-volatile impurities are not amenable to direct GC analysis. They are polar and thermally labile, decomposing in the hot injector port instead of vaporizing.[4][6]

  • Causality: The fundamental principle of GC requires analytes to be volatile and thermally stable. Amino acids possess both a carboxylic acid and an amino group, making them zwitterionic and non-volatile.

  • Solution: Derivatization is mandatory. You must convert the polar functional groups (-COOH, -NH2) into less polar, more volatile moieties. A common and effective method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] This reaction replaces the active hydrogens, making the molecule volatile and suitable for GC-MS analysis.

Q: My derivatization reaction seems to be inefficient, leading to poor and irreproducible results. What can I do?

A: Inefficient derivatization is often due to the presence of moisture or improper reaction conditions.

  • Causality: Silylation reagents are highly sensitive to moisture.[5] Any water in your sample or solvent will preferentially react with the reagent, consuming it and preventing your analyte from being derivatized.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your sample before adding the derivatization reagent. Use anhydrous solvents and perform the reaction in a sealed vial.

    • Optimize Reaction Conditions: The derivatization reaction may require heating to go to completion. Optimize the temperature and reaction time (e.g., 70°C for 30-60 minutes) to ensure a complete reaction.

    • Use a Catalyst: In some cases, a catalyst can improve reaction efficiency.

    • Check Reagent Quality: Derivatization reagents degrade over time, especially after being opened. Use a fresh vial of the reagent if you suspect it has degraded.

Section 3: Experimental Protocols

These protocols provide a starting point for method development. They must be validated for your specific application according to ICH guidelines.[13][14]

Protocol: Chiral and Achiral Impurity Analysis by RP-HPLC

This method is designed to separate the L-enantiomer and other potential non-volatile impurities from 2,3-Dimethyl-D-valine. Chiral separation on a reverse-phase column requires derivatization with a chiral reagent.

1. Principle: The sample is derivatized with o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form diastereomeric isoindole derivatives. These diastereomers can be separated on a standard achiral C18 column. This approach is well-established for the chiral separation of amino acids.[2]

2. Reagents and Materials:

  • 2,3-Dimethyl-D-valine sample

  • Reference standards for potential impurities (if available)

  • Boric acid buffer (0.4 M, pH 10.2)

  • o-Phthaldialdehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL methanol, add 11.25 mL of 0.4 M boric acid buffer, and 50 µL of N-acetyl-L-cysteine (NAC).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (MS-grade)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

3. Sample Preparation (Derivatization):

  • Prepare a stock solution of your 2,3-Dimethyl-D-valine sample in 0.1 M HCl at approximately 1 mg/mL.

  • In an autosampler vial, mix 10 µL of the sample solution with 90 µL of the OPA/NAC reagent.

  • Vortex briefly and allow the reaction to proceed for at least 2 minutes at room temperature before injection.

4. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0 15
    20 50
    22 95
    25 95
    26 15

    | 30 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 338 nm

5. System Suitability:

  • Inject a derivatized standard of 2,3-Dimethyl-L-valine to confirm its retention time.

  • The resolution between the D- and L-enantiomer peaks should be > 2.0.

Protocol: Residual Solvent Analysis by Headspace GC-MS

This protocol is for the quantitative analysis of residual solvents.

1. Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC-MS for separation and detection.

2. Reagents and Materials:

  • 2,3-Dimethyl-D-valine sample

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent

  • Reference standards for expected solvents

  • Headspace Vials (20 mL)

  • DB-624 or equivalent GC column (30 m x 0.25 mm, 1.4 µm)

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2,3-Dimethyl-D-valine sample into a headspace vial.

  • Add 1.0 mL of DMSO.

  • Immediately seal the vial with a cap and septum.

  • Prepare a blank vial containing only 1.0 mL of DMSO.

  • Prepare calibration standards by spiking known amounts of the target solvents into DMSO in separate vials.

4. GC-MS Conditions:

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 minutes

  • GC:

    • Injector Temperature: 250°C (Split mode, e.g., 10:1)

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

    • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • MS:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full Scan (m/z 35-350)

Section 4: Method Validation Essentials

Validating your analytical procedure is a regulatory requirement and ensures the reliability of your data.[13] According to ICH Q2(R1), an impurity quantification method must be validated for the following parameters.[11][12]

Validation Parameter Purpose Typical Experiment
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[11][12]Spike the drug substance with known impurities and degradants to demonstrate resolution and lack of interference. Use a photodiode array (PDA) detector to check for peak purity.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte within a given range.[11]Analyze a minimum of 5 concentrations across the desired range (e.g., from LOQ to 120% of the specification limit). Plot response vs. concentration and determine the correlation coefficient (r² > 0.99).
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11][12]Confirmed by the linearity, accuracy, and precision experiments.
Accuracy The closeness of the test results to the true value.[11][12]Analyze samples spiked with known amounts of the impurity at a minimum of 3 concentration levels (e.g., 3 replicates each at 50%, 100%, and 150% of the target concentration). Calculate the percent recovery.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Minimum of 6 determinations at 100% of the test concentration or 9 determinations across the range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined based on the signal-to-noise ratio (commonly 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be verified for precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% organic). Assess the impact on resolution and quantification.

References

  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antiviral drug Valacyclovir. [Link]

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. Valine-impurities. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. [Link]

  • ResearchGate. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • National Institutes of Health (NIH). (2023). Quality Control in Targeted GC–MS for Amino Acid-OMICS. [Link]

  • MDPI. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • ResearchGate. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. [Link]

  • ResearchGate. (2022). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chromatography Online. (2024). Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • University of Regensburg. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]

  • Google Patents. (2012). CN102070473B - Method for synthesizing D-valine.

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Validation & Comparative

Publish Comparison Guide: Validation of Analytical Methods for 2,3-Dimethyl-D-valine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Analyte

2,3-Dimethyl-D-valine (also known as


-methyl-D-valine  or (2R)-2-amino-2,3-dimethylbutanoic acid ) is a non-proteinogenic, 

,

-dialkyl amino acid.[1][2] Unlike standard D-valine, the presence of a methyl group at the

-carbon (position 2) imparts significant conformational rigidity and resistance to enzymatic degradation. This makes it a critical building block in the synthesis of peptidomimetics and protease-resistant peptide drugs.

Critical Analytical Challenge: The quaternary


-carbon creates steric hindrance around the amino group, rendering standard pre-column derivatization protocols (e.g., OPA/FMOC) less efficient than for primary amino acids. Furthermore, strict enantiomeric purity is required for pharmaceutical applications, necessitating methods capable of resolving the D-isomer from the L-isomer and the des-methyl analog (Valine).

This guide objectively compares three industry-standard methodologies for the quantification and validation of 2,3-Dimethyl-D-valine, focusing on sensitivity, chiral resolution, and robustness.

Method Landscape: Comparative Overview

FeatureMethod A: LC-MS/MS (Marfey’s Derivatization) Method B: Direct Chiral LC-MS (Crown Ether/Zwitterionic) Method C: HPLC-UV/FLD (AQC Derivatization)
Principle Diastereomeric separation of FDAA derivativesDirect enantiomeric separation on chiral stationary phaseFluorescent tagging of amine + RP-HPLC
Sensitivity (LOD) High (0.5–1.0 ng/mL)Moderate (10–50 ng/mL)High (1–5 ng/mL)
Chiral Resolution Excellent (

)
Good (Column dependent)No (Requires chiral column)
Steric Tolerance High (FDAA reacts well with hindered amines)N/A (No reaction needed)Moderate (Slower reaction kinetics)
Throughput Low (Requires incubation)High (Dilute-and-shoot)Moderate
Primary Use Trace impurity analysis, PK studiesQC release, Raw material purityRoutine assay, high concentration

Deep Dive: Protocol & Validation Framework

Method A: LC-MS/MS with Marfey’s Reagent (Gold Standard)

Rationale: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amine to form diastereomers. The L-DAA (L-amino acid derivative) and D-DAA (D-amino acid derivative) have different hydrophobicities, allowing separation on a standard C18 column. This method is superior for 2,3-Dimethyl-D-valine because the reaction conditions can be forced to overcome steric hindrance.

Experimental Protocol
  • Sample Prep: Mix 50

    
    L sample with 100 
    
    
    
    L 1% FDAA in acetone and 20
    
    
    L 1M NaHCO
    
    
    .
  • Incubation: Heat at 45°C for 60 min (Extended time required for

    
    -methyl amino acids).
    
  • Quench: Add 20

    
    L 1M HCl to stop reaction. Dilute with mobile phase.
    
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10-60% B over 15 min.

  • MS Detection: ESI Positive Mode. MRM transition m/z 384.1

    
     262.1 (Parent ion of FDAA-2,3-dimethylvaline derivative).
    

MarfeyWorkflow Sample Sample (2,3-Dimethyl-D-valine) Reaction Derivatization (45°C, 60 min) Sample->Reaction Reagent Marfey's Reagent (FDAA) + NaHCO3 Reagent->Reaction Quench Acid Quench (1M HCl) Reaction->Quench Separation C18 Column Separation of Diastereomers Quench->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Caption: Workflow for Marfey's Derivatization converting enantiomers into separable diastereomers.

Method B: Direct Chiral LC-MS (Crown Ether Column)

Rationale: For high-throughput environments where derivatization is a bottleneck, direct chiral separation using Crown Ether columns (e.g., CROWNPAK CR-I(+)) is effective. The crown ether forms a host-guest complex with the ammonium ion of the amino acid.

Critical Note: The


-methyl group can interfere with complexation. Validation must prove that the "2,3-dimethyl" substitution does not prevent inclusion into the crown ether cavity.
Experimental Protocol
  • Sample Prep: Dilute sample in 85% Acetonitrile / 15% Water (0.1% TFA).

  • LC Conditions:

    • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5

      
      m).
      
    • Mobile Phase: 85:15 ACN:Water with 0.5% TFA (Isocratic).

    • Temp: 25°C (Lower temperature favors complexation).

  • Detection: MS (SIM mode m/z 146.2 [M+H]

    
    ).
    

Validation Parameters (ICH Q2(R2) Compliant)

The following data must be generated to validate the method for regulatory submission.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0 between D-isomer, L-isomer, and Valine.
Inject mixture of 2,3-Dimethyl-D-valine, 2,3-Dimethyl-L-valine, and L-Valine.
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, and 120% levels in triplicate.
Precision RSD < 2.0% (Repeatability)6 injections of 100% standard.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution of standard.
Robustness RSD < 5.0%Vary Temp (

C), pH (

), and Flow Rate (

).
Data Presentation: Specificity Example

Hypothetical separation data for Method A (Marfey's)

AnalyteRetention Time (min)Resolution (

)
L-Valine-FDAA6.2-
2,3-Dimethyl-L-valine-FDAA8.44.5 (vs L-Val)
2,3-Dimethyl-D-valine-FDAA 10.1 3.2 (vs L-isomer)

Troubleshooting & Expert Insights

The "Steric Shield" Effect

The additional methyl group at the


-position creates a "steric shield" that significantly slows down nucleophilic attack on the amine.
  • Observation: Low peak area in HPLC-UV (OPA method).

  • Solution: Switch to AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) derivatization or increase reaction temperature/time for Marfey's reagent. OPA is generally not recommended for

    
    ,
    
    
    
    -dialkyl amino acids due to instability of the isoindole derivative.
Distinguishing from N,N-Dimethylvaline

Ensure your MS method distinguishes 2,3-Dimethylvaline (C


H

NO

, MW 131.17) from N,N-Dimethylvaline (C

H

NO

, MW 145.20).
  • 2,3-Dimethylvaline: Parent Ion [M+H]

    
     = 132.2
    
  • N,N-Dimethylvaline: Parent Ion [M+H]

    
     = 146.2
    
  • Correction: If the user intended "2,3-dimethyl" to refer to the N,N-dimethyl structure (Valsartan impurity), the mass spec transition will be different. Always verify the Molecular Weight of your reference standard.

ValidationLogic Start Start Validation CheckStruct Verify Structure: Alpha-Methyl (MW 131) vs N,N-Dimethyl (MW 145) Start->CheckStruct SelectMethod Select Method CheckStruct->SelectMethod Deriv Derivatization (FDAA/AQC) *Critical for Steric Hindrance* SelectMethod->Deriv High Sensitivity Direct Direct Chiral LC *Check Crown Ether Fit* SelectMethod->Direct High Throughput Specificity Run Specificity: Separate D vs L vs Des-methyl Deriv->Specificity Direct->Specificity Pass Validation Pass Specificity->Pass Rs > 2.0

Caption: Decision tree for validating analytical methods of sterically hindered valine analogs.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9][10][11][12] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • Couchman, L. (2012). Chromatographic techniques for the determination of monomeric amino acids in biological fluids. Biomedical Chromatography. Link

  • Shimadzu Application Note. (2022). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Link

  • Sigma-Aldrich. (2025). Chiral Separation of Amino Acids: Technical Guide. Merck KGaA. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,3-Dimethyl-D-Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2,3-Dimethyl-D-valine (often utilized as a chiral building block in peptide synthesis) is classified generally as a Non-RCRA Regulated Solid Organic Waste in its pure form.[1][2] However, its disposal pathway is strictly dictated by its state (solid vs. liquid) and the presence of co-contaminants (solvents, reagents).

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[3] Not acutely toxic.

  • Disposal Method (Solid): High-temperature incineration via licensed waste contractor.

  • Disposal Method (Liquid): Segregate based on solvent composition (Aqueous vs. Organic).

Chemical Safety & Hazard Assessment

To ensure a self-validating safety protocol, one must understand the causality behind the handling requirements. 2,3-Dimethyl-D-valine is a zwitterionic amino acid derivative.[1][2] While it lacks the high toxicity of heavy metals or the flammability of organic solvents, its physical properties dictate its handling.

Physical & Chemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State White to off-white powderDust generation is the primary exposure vector.[1][2] Use N95 or P100 respiratory protection during spill cleanup.
Solubility Soluble in water; slightly soluble in alcoholsSpills can be cleaned with water; however, aqueous waste accumulation requires volume management.[1][2]
pH (Aqueous) Neutral to slightly acidicUnlikely to trigger Corrosivity (D002) RCRA characteristics unless mixed with strong acids/bases.[1][2]
Stability Stable under normal conditionsNo risk of Reactivity (D003).[1][2] Compatible with standard solid organic waste streams.
Regulatory Classification (RCRA)

Under the US Resource Conservation and Recovery Act (RCRA), 2,3-Dimethyl-D-valine is not a P-listed or U-listed hazardous waste.[1][2] However, the "Cradle-to-Grave" liability standard applies.[1][2]

  • Status: Non-Hazardous Chemical Waste (unless contaminated).

  • Best Practice: Treat as regulated chemical waste to ensure complete thermal destruction and prevent environmental accumulation of bioactive non-standard amino acids.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Material)

Context: Material has degraded, expired, or is excess from a synthesis campaign.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the material has become damp, to prevent potential corrosion.

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write: 2,3-Dimethyl-D-valine (Solid Organic Waste).

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) in the waste stream. Amino acids can act as reducing agents, creating exothermic risks.

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Scenario B: Disposal of Spills (Solid/Powder)

Context: Benchtop spill of dry powder.

  • PPE: Don nitrile gloves, safety goggles, and a dust mask/respirator.

  • Containment: Cover the spill with a damp paper towel to suppress dust generation. Do not dry sweep.

  • Collection: Scoop the damp material and towel into a sealable plastic bag.

  • Surface Decontamination: Wipe the area with 70% Ethanol or water.

  • Disposal: Place the bag into the Solid Hazardous Waste drum (even if non-hazardous, spill debris is treated as hazardous waste in most GLP protocols to ensure traceability).

Scenario C: Process Waste (Mother Liquors & HPLC Effluent)

Context: Material is dissolved in reaction solvents or mobile phases.

This is the most critical control point. The disposal route is determined by the solvent, not the amino acid.

  • If Solvent is Halogenated (e.g., DCM, Chloroform):

    • Stream: Halogenated Organic Waste .

    • Protocol: Collect in carboys rated for halogenated solvents. Do not fill >90%.

  • If Solvent is Non-Halogenated (e.g., Methanol, Acetonitrile):

    • Stream: Non-Halogenated Organic Waste .

    • Protocol: Ensure the container is grounded during transfer if the solvent volume >4L (flammability risk).

  • If Solvent is Aqueous (Buffers/Water):

    • Note: While pure amino acids are often biodegradable, 2,3-dimethyl-D-valine is a non-standard isomer.[1][2]

    • Protocol: Do not pour down the drain. Collect in Aqueous Chemical Waste carboys. This prevents potential interference with local wastewater treatment plant biological activity and ensures compliance with "Zero Discharge" policies common in pharma R&D.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 2,3-Dimethyl-D-valine based on its physical state and contamination profile.

DisposalWorkflow Start Waste Generated: 2,3-Dimethyl-D-Valine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidType Is it Pure or Spill Debris? Solid->SolidType LiquidType Identify Solvent Base Liquid->LiquidType PureSolid Pure Substance SolidType->PureSolid Expired/Excess SpillDebris Spill Cleanup Materials SolidType->SpillDebris Contaminated Halogen Halogenated Solvent (DCM, CHCl3) LiquidType->Halogen Contains Halogens NonHalogen Non-Halogenated Solvent (MeOH, ACN, EtOAc) LiquidType->NonHalogen Flammable/Organic Aqueous Aqueous / Buffer LiquidType->Aqueous Water/Buffer >90% DisposalA Solid Chemical Waste (Incineration) PureSolid->DisposalA SpillDebris->DisposalA DisposalB Halogenated Waste Stream Halogen->DisposalB DisposalC Flammable/Organic Waste Stream NonHalogen->DisposalC DisposalD Aqueous Chemical Waste (Do NOT Drain Dispose) Aqueous->DisposalD

Figure 1: Waste stream decision tree ensuring RCRA compliance and proper segregation of 2,3-Dimethyl-D-valine waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 163628, Valine. (General Amino Acid Safety). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Identification). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (SDS Requirements). Retrieved from [Link][2]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.